2',3'-Dehydrosalannol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H42O8 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
[(1S,2R,4S,6S,9S,10S,11S,12R,14S,15S,18S)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m0/s1 |
InChI Key |
BGHFPZJLGAYVQC-KTCORRQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 2',3'-Dehydrosalannol from Azadirachta indica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 2',3'-Dehydrosalannol, a tetranortriterpenoid derived from the neem tree, Azadirachta indica. It details the scientific journey from its initial identification to its current status as a molecule of interest, particularly in oncology. This document furnishes in-depth experimental protocols for its extraction and purification, presents quantitative data in a structured format, and visualizes key processes through detailed diagrams. The primary audience for this guide includes researchers in natural product chemistry, pharmacology, and professionals engaged in drug discovery and development.
Introduction
Azadirachta indica A. Juss, commonly known as the neem tree, is a member of the Meliaceae family and has been a cornerstone of traditional medicine, particularly in the Indian subcontinent, for centuries.[1] Its various parts, including leaves, bark, seeds, and fruits, are a rich source of bioactive secondary metabolites, most notably a class of complex tetranortriterpenoids known as limonoids.[1][2] These compounds are responsible for the tree's renowned therapeutic and pesticidal properties.[][4]
Among the diverse array of limonoids isolated from neem, this compound has emerged as a compound of significant scientific interest.[1] First isolated from the uncrushed green leaves of Azadirachta indica, its structure was elucidated and confirmed through spectroscopic methods and X-ray crystallography.[5][6] This guide focuses on the technical aspects of this compound, from its foundational discovery to the methodologies required for its study.
Physicochemical Properties
This compound is a complex heterocyclic compound with the molecular formula C₃₂H₄₂O₈ and a molecular weight of approximately 554.7 g/mol .[5][7] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂O₈ | [7] |
| Molecular Weight | 554.7 g/mol | [7] |
| Appearance | Powder | [1] |
| Solvents | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1][8] |
| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)- 6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2- oxoethyl)-7,9,11,15-tetramethyl-3,17- dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7- en-12-yl] 3-methylbut-2-enoate | [9] |
| InChIKey | BGHFPZJLGAYVQC-QJBQBLRASA-N | [9] |
Table 1: Physicochemical Properties of this compound. This table summarizes key identifiers and physical properties of the compound.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied.[5][9] It has also been reported to possess antifeedant activity against Spodoptera litura and potential antibacterial properties.[][5]
Anticancer Activity
The most notable biological activity of this compound is its potent inhibitory effect on triple-negative breast cancer (TNBC) cells.[8][9] It has been shown to inhibit the growth of TNBC cell lines, such as MDA-MB-231 and MDA-MB-468, and induce apoptosis (programmed cell death).[2][8]
The anticancer mechanism of this compound in TNBC is attributed to its ability to inhibit the cathepsin-mediated pro-survival signaling pathway.[5][8] This inhibition leads to the downregulation of key pro-survival proteins and the upregulation of pro-apoptotic markers.[5][9] Specifically, it has been observed to decrease the expression of anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2) and cell cycle regulators like Cyclin D1.[9] Concurrently, it upregulates the expression of pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and cleaved caspase-3, a key executioner of apoptosis.[1][9]
Caption: Signaling pathway of this compound in TNBC cells.
Experimental Protocols
The following section provides detailed methodologies for the isolation and purification of this compound from Azadirachta indica leaves. This protocol is a composite of established methods for the extraction of triterpenoids from neem.[10]
General Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Detailed Methodologies
4.2.1. Plant Material Collection and Preparation
-
Collection: Fresh, healthy leaves of Azadirachta indica are collected.[1][10]
-
Washing: The leaves are thoroughly washed with tap water to remove any dirt and debris.[1][10]
-
Drying: The leaves are air-dried in a shaded and well-ventilated area for 7-10 days, or until they are brittle.[10]
-
Grinding: The dried leaves are ground into a coarse powder using a mechanical grinder.[10]
4.2.2. Extraction
-
Soxhlet Extraction: 500 g of the powdered neem leaves are placed into a large cellulose (B213188) thimble and inserted into a Soxhlet extractor.[10]
-
2.5 L of methanol (B129727) is added to the round-bottom flask.[10]
-
The extraction is carried out for 8-12 hours at the boiling point of methanol.[10]
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous semi-solid crude extract.[10]
4.2.3. Solvent Partitioning
-
The crude methanolic extract is dissolved in a minimal amount of methanol.
-
The dissolved extract is partitioned between ethyl acetate and water (1:1 v/v) in a separatory funnel.[10]
-
The funnel is shaken vigorously, and the layers are allowed to separate. The upper ethyl acetate layer is collected.[10]
-
The partitioning of the aqueous layer with ethyl acetate is repeated two more times.[10]
-
The ethyl acetate fractions are pooled and dried over anhydrous sodium sulfate (B86663) to remove residual water.[10]
-
The dried ethyl acetate fraction is filtered and concentrated using a rotary evaporator to yield the triterpenoid-enriched fraction.[10]
4.2.4. Chromatographic Purification
-
Column Preparation: A slurry of silica (B1680970) gel (60-120 mesh) is prepared in n-hexane and packed into a glass column.[10]
-
Sample Loading: The triterpenoid-enriched fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.[10]
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.[10]
-
Fraction Collection and Analysis: Fractions of a consistent volume are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound.[1][10]
-
Further Purification: Fractions showing the presence of this compound are pooled, concentrated, and further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).[5][11]
-
Crystallization: The pure compound is obtained by crystallization from a suitable solvent system.[5]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing the purity of this compound.[11] A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[11] For structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5][11]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Uncrushed green leaves of Azadirachta indica | [10] |
| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [10] |
| Purity of Final Compound | >98% (achievable with preparative chromatography) | [10] |
Table 2: Quantitative Data on the Extraction of this compound. This table summarizes available quantitative information regarding the isolation of the compound.
Conclusion
This compound, a tetranortriterpenoid isolated from Azadirachta indica, stands out as a promising natural product with significant biological activities, particularly its anticancer potential against triple-negative breast cancer.[5][9] Its mechanism of action, involving the inhibition of the cathepsin-mediated pro-survival signaling pathway, presents a novel therapeutic target.[5][8] This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols for its isolation and a summary of its known properties and biological effects. Further research into its synthesis, pharmacological properties, and in vivo efficacy is warranted to fully explore its potential as a therapeutic agent.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Mechanism of Action of 2',3'-Dehydrosalannol in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanisms through which 2',3'-Dehydrosalannol, a limonoid derived from the neem tree (Azadirachta indica), exerts its anticancer effects on triple-negative breast cancer (TNBC).[1] TNBC is a particularly aggressive subtype of breast cancer, characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, which limits targeted therapeutic options.[2] this compound has emerged as a promising natural compound that inhibits cancer cell growth and induces programmed cell death through specific molecular pathways.[3] This document synthesizes the current preclinical data, details relevant experimental protocols, and visualizes the key signaling cascades to support further research and development.
Core Mechanism of Action: Inhibition of Pro-Survival Signaling
The primary anticancer mechanism of this compound in TNBC cells is the inhibition of a cathepsin-mediated pro-survival signaling pathway.[3] Cathepsins are proteases that are often overexpressed in cancer and contribute to tumor progression.[1] By inhibiting cathepsin activity, this compound initiates a cascade of events that cripples the cancer cells' survival machinery.
A critical consequence of cathepsin inhibition is the downregulation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is frequently hyperactivated in TNBC and is associated with clinical aggressiveness.[4][5] Specifically, this compound inhibits the phosphorylation of AKT (pAKT), a key kinase that promotes cell proliferation and survival, without altering the total level of AKT protein. This inactivation of AKT is a central event that leads to the downstream anti-tumor effects of the compound.[2]
Downstream Cellular Effects
The inhibition of AKT phosphorylation by this compound triggers multiple downstream effects that collectively suppress TNBC cell growth and viability.
Induction of Apoptosis
This compound effectively induces apoptosis, or programmed cell death, in TNBC cells.[6] This is achieved by modulating the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[6] The compound downregulates the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein BAX.[6] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of executioner caspases, such as caspase-3.[6] The cleavage and activation of caspase-3 is a key step that executes the apoptotic process.
Cell Cycle Regulation
In addition to inducing apoptosis, this compound also influences cell cycle progression.[1] The compound has been shown to downregulate Cyclin D1, a key regulatory protein required for the G1 phase of the cell cycle.[7] This suggests that this compound may also exert its anticancer effects by inducing cell cycle arrest, thereby preventing cancer cell division.[1][7]
Restoration of FOXO3a Function
The transcription factor FOXO3a is a tumor suppressor that can trigger apoptosis and cell cycle arrest. In many cancers, its function is inhibited by AKT-mediated phosphorylation. By inhibiting pAKT, this compound prevents the inactivation of FOXO3a, thus restoring its tumor-suppressive functions in TNBC cells.[8]
Quantitative Data Summary
While comprehensive dose-response studies are limited in publicly available literature, existing data demonstrates the potent activity of this compound.[1][2]
Table 1: Effect of this compound on TNBC Cell Viability
| Cell Line | Treatment Concentration (µM) | Observation | Reference |
|---|---|---|---|
| MDA-MB-231 | 20 | Significant growth suppression | [6] |
| MDA-MB-468 | 20 | Significant growth suppression | [6] |
Note: Specific IC50 values for TNBC cell lines are not currently available in the reviewed literature.[1][2]
Table 2: Modulation of Key Signaling Proteins by this compound in TNBC Cells
| Protein | Effect | Method of Detection | Reference |
|---|---|---|---|
| Phosphorylated AKT (pAKT) | Downregulation | Western Blot | [7] |
| Bcl-2 | Downregulation | Western Blot | [6] |
| Cyclin D1 | Downregulation | Western Blot | [7] |
| BAX | Upregulation | Western Blot | [6] |
| Cleaved Caspase-3 | Upregulation | Western Blot |[1] |
Experimental Protocols
The following methodologies are central to investigating the mechanism of action of this compound.
Cell Culture
-
Cell Lines: MDA-MB-231 and MDA-MB-468, two well-established human triple-negative breast cancer cell lines, are utilized.[3][6]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9] They are incubated at 37°C in a humidified atmosphere containing 5% CO2.[9]
Cell Viability Assay (MTT Assay)
The MTT assay is used to assess the cytotoxic effects of this compound.[10]
-
Procedure: TNBC cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound (or a vehicle control, like DMSO) for a specified period (e.g., 24-72 hours).[10]
-
Measurement: Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan, which is then solubilized.[10]
-
Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[10]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of late-stage apoptosis.[6][8]
-
Procedure: Cells are cultured on coverslips and treated with this compound. After treatment, cells are fixed and permeabilized.
-
Labeling: The TUNEL reaction mixture, containing an enzyme (TdT) and fluorescently labeled nucleotides, is added. The TdT enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Analysis: Apoptotic cells are visualized and quantified using fluorescence microscopy.[8]
Western Blotting
This technique is used to measure the expression levels of specific proteins.[8]
-
Protein Extraction: TNBC cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE. The separated proteins are then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., pAKT, Bcl-2, BAX, Cleaved Caspase-3, Cyclin D1, and a loading control like β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer. Its ability to inhibit the cathepsin-mediated PI3K/AKT pro-survival pathway provides a strong rationale for its development.[2] By inducing apoptosis and potentially cell cycle arrest, it effectively targets key vulnerabilities of TNBC cells.[6]
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro data is promising, studies in animal models of TNBC are crucial to validate these findings and assess the compound's efficacy and safety in a living organism.[8]
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its clinical development.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapies or other targeted agents could lead to more effective treatment strategies for TNBC.[9]
The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound in the fight against triple-negative breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Antifeedant Potential of 2',3'-Dehydrosalannol Against Spodoptera litura: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has been identified as a potent insect antifeedant.[1][2] This technical guide provides a comprehensive overview of its antifeedant properties, with a specific focus on its activity against the polyphagous pest Spodoptera litura. While direct quantitative data for this compound against S. litura is not extensively available in the public domain, this guide synthesizes findings on closely related salannin-type limonoids to provide a robust understanding of its potential efficacy and mechanism of action.[1][3] This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation: Antifeedant Activity of Salannin (B1681390) Derivatives against Spodoptera litura
| Compound | FI50 (µg/cm²) | Test Organism | Bioassay Method | Reference |
| Salannin | 2.8 | Spodoptera litura | Leaf Disc Choice Bioassay | [1] |
| 3-O-acetyl salannol | 2.0 | Spodoptera litura | Leaf Disc Choice Bioassay | [1] |
| Salannol | 2.3 | Spodoptera litura | Leaf Disc Choice Bioassay | [1] |
| FI50: Concentration required to cause 50% feeding inhibition. |
To facilitate future research and data comparison, the following tables provide a template for structuring quantitative data from no-choice and choice leaf disc bioassays for this compound.[3]
Table 1: Hypothetical Antifeedant Activity of this compound against Spodoptera litura in a No-Choice Leaf Disc Bioassay [3]
| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) ± SE (Treated) | Mean Leaf Area Consumed (mm²) ± SE (Control) | Antifeedant Index (%) |
| 1.0 | 95.5 ± 5.2 | 120.3 ± 6.8 | 20.6 |
| 5.0 | 62.1 ± 4.1 | 122.1 ± 7.1 | 49.1 |
| 10.0 | 35.8 ± 3.5 | 121.5 ± 6.5 | 70.5 |
| 25.0 | 15.2 ± 2.1 | 123.0 ± 7.3 | 87.6 |
| 50.0 | 5.7 ± 1.5 | 122.4 ± 6.9 | 95.3 |
Table 2: Hypothetical Feeding Deterrence Index of this compound against Spodoptera litura in a Choice Leaf Disc Bioassay [3]
| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) ± SE (Treated) | Mean Leaf Area Consumed (mm²) ± SE (Control) | Feeding Deterrence Index (%) |
| 1.0 | 85.2 ± 6.1 | 115.4 ± 7.2 | 14.7 |
| 5.0 | 45.8 ± 3.9 | 118.9 ± 6.9 | 44.5 |
| 10.0 | 22.1 ± 2.8 | 120.1 ± 7.0 | 68.8 |
| 25.0 | 8.9 ± 1.7 | 122.5 ± 7.4 | 86.4 |
| 50.0 | 2.5 ± 0.9 | 121.8 ± 7.1 | 95.9 |
Experimental Protocols
Isolation and Purification of this compound
While a definitive, standalone protocol for the isolation of this compound is not extensively published, a general methodology can be inferred from established techniques for limonoid extraction from Azadirachta indica leaves.[4][5]
1. Plant Material Collection and Preparation:
-
Collect fresh, healthy leaves of Azadirachta indica.[5]
-
Thoroughly wash the leaves with water to remove dirt and debris.[5]
-
Air-dry the leaves in a shaded, well-ventilated area until brittle.[4]
-
Grind the dried leaves into a coarse powder.[4]
2. Extraction:
-
Perform a Soxhlet extraction with methanol (B129727) for 8-12 hours.[4]
-
Alternatively, macerate the powdered leaves in methanol at room temperature.[6]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[5]
3. Purification:
-
Subject the crude methanolic extract to liquid-liquid partitioning between n-hexane and a methanol-water mixture to remove non-polar impurities like chlorophyll.[5][7]
-
Further partition the methanol-water fraction with ethyl acetate (B1210297); the ethyl acetate fraction is often enriched with triterpenoids.[5]
-
Employ column chromatography on silica (B1680970) gel with a gradient solvent system (e.g., n-hexane and ethyl acetate) for further separation.[5]
-
Pool fractions containing this compound based on Thin Layer Chromatography (TLC) profiles.[5]
-
Achieve final purification using High-Performance Liquid Chromatography (HPLC).[8]
4. Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic techniques such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and IR Spectroscopy.[5]
Spodoptera litura Rearing
A continuous laboratory culture of Spodoptera litura is essential for standardized bioassays.[1]
1. Colony Establishment:
-
Collect Spodoptera litura egg masses or larvae from the field.[9]
-
Rear larvae on a suitable artificial diet or host plant leaves (e.g., castor, Ricinus communis) under controlled laboratory conditions (25 ± 2°C, 65 ± 5% relative humidity, and a 14:10 hour light:dark photoperiod).[10][11]
2. Larval Rearing:
-
Place egg masses in a ventilated container with fresh, tender castor leaves.[3]
-
Upon hatching, provide a constant supply of fresh leaves daily.[3]
-
As larvae grow, transfer them to larger containers to prevent overcrowding.[3]
3. Pupation:
-
Provide a substrate like sterilized soil or vermiculite (B1170534) for mature larvae to pupate.[3]
4. Adult Maintenance and Oviposition:
-
Place pupae in an emergence cage.[3]
-
Provide adult moths with a 10% honey or sucrose (B13894) solution on a cotton swab.[3]
-
Place a suitable oviposition substrate, such as paper towels or fresh castor twigs, in the cage for egg-laying.[3][12]
-
Collect egg masses to sustain the colony.[3]
Antifeedant Bioassay
The leaf disc no-choice method is a standard bioassay for evaluating the antifeedant properties of a compound.[6][13]
1. Preparation of Test Solutions:
-
Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a stock solution.[14]
-
Prepare a series of dilutions from the stock solution.[3]
2. Leaf Disc Preparation:
-
Cut uniform leaf discs from fresh castor leaves using a cork borer.[6]
-
Dip the leaf discs in the respective test solutions for a set duration and allow them to air dry.[10]
-
Control discs are dipped in the solvent alone.[10]
3. Bioassay Procedure:
-
Place a single treated leaf disc in a petri dish lined with moist filter paper.[10]
-
Introduce one pre-starved (for 2-4 hours) third-instar larva of Spodoptera litura into each petri dish.[10]
-
Maintain the petri dishes under controlled conditions for 24 hours.[1]
4. Data Collection and Analysis:
-
Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.[10]
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / C] * 100 Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group.[3]
-
For a choice bioassay, calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] * 100[10]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journalspress.com [journalspress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Does Larval Rearing Diet Lead to Premating Isolation in Spodoptera litura (Fabricius) (Lepidoptera: Noctuidae)? [mdpi.com]
- 12. connectjournals.com [connectjournals.com]
- 13. entomoljournal.com [entomoljournal.com]
- 14. idosi.org [idosi.org]
An In-depth Technical Guide on the Natural Source and Biosynthesis of 2',3'-Dehydrosalannol in Neem Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dehydrosalannol, a complex tetranortriterpenoid found in the leaves of the neem tree (Azadirachta indica), has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of its natural source, putative biosynthetic pathway, and methods for its isolation and quantification. While the complete enzymatic machinery for its synthesis remains to be fully elucidated, this document synthesizes current knowledge to propose a logical biosynthetic route and provides detailed experimental protocols to facilitate further research in this area.
Natural Source and Occurrence
This compound is a secondary metabolite naturally present in the leaves of the neem tree (Azadirachta indica A. Juss)[1]. It belongs to the C-seco limonoids, a class of highly modified triterpenes characteristic of the Meliaceae family. While other limonoids like azadirachtin (B1665905) are more abundant in neem seeds, this compound is a significant constituent of the leaf metabolome.
Quantitative Data
The concentration of this compound can vary depending on factors such as the age of the leaves and environmental conditions. The following tables summarize the available quantitative data from scientific literature.
Table 1: Concentration of this compound in Neem Leaf Extracts
| Plant Material | Extraction Solvent | Concentration in Crude Extract | Reference |
| Uncrushed green leaves | Methanol (B129727) | 531.94 mg/100 g of extract | [2] |
Table 2: Yield of Fractions from Methanolic Extract of Neem Leaves
| Fraction | Yield (%) |
| n-hexane | 13.86 |
| Ethyl acetate (B1210297) | 6.84 |
| 1-butanol | 16.58 |
| Methanol-water | 48.68 |
Note: As a triterpenoid, this compound is expected to be primarily present in the ethyl acetate fraction[].
Biosynthesis of this compound
The biosynthesis of limonoids in neem is a complex process that originates from the mevalonate (B85504) (MVA) pathway, which produces the fundamental isoprene (B109036) building blocks[4]. While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the general understanding of limonoid biosynthesis and chemical synthesis strategies.
The final step in the formation of this compound is likely the dehydration of the related limonoid, salannin. This proposed step involves the removal of a water molecule from the 2' and 3' positions of the tetrahydrofuran (B95107) ring of salannin, leading to the formation of a double bond. This reaction is likely catalyzed by a dehydrogenase or a similar oxidoreductase enzyme.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from the MVA pathway in neem leaves.
Experimental Protocols
Isolation and Purification of this compound
This protocol is a composite of established methods for the extraction and purification of limonoids from neem leaves[2].
4.1.1. Plant Material Preparation
-
Collect fresh, healthy leaves from Azadirachta indica trees.
-
Wash the leaves thoroughly with tap water to remove dirt and debris.
-
Air-dry the leaves in a shaded, well-ventilated area for 7-10 days until brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
4.1.2. Extraction
-
Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add 2.5 L of methanol to the round-bottom flask.
-
Perform the extraction for 8-12 hours at the boiling point of methanol.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous semi-solid crude extract.
4.1.3. Solvent Partitioning
-
Dissolve the crude methanolic extract in a minimal amount of methanol.
-
Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.
-
Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer.
-
Repeat the partitioning of the aqueous layer with ethyl acetate two more times.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate fraction to yield the triterpenoid-enriched fraction.
4.1.4. Chromatographic Purification
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) using n-hexane as the slurry solvent.
-
Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).
-
Pool fractions containing the compound of interest based on TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using a preparative HPLC system with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
Monitor the elution at a wavelength of 215-220 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the final compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).
-
Experimental Workflow for Isolation
Caption: Experimental workflow for the isolation and purification of this compound from neem leaves.
Conclusion
This compound represents a valuable bioactive compound from neem leaves with potential applications in drug development. While its complete biosynthesis is an active area of research, this guide provides a robust framework for its study, including its natural source, quantitative data, a putative biosynthetic pathway, and detailed experimental protocols. Further investigation into the specific enzymes involved in the late stages of its biosynthesis, particularly the proposed dehydration of salannin, will be crucial for enabling metabolic engineering approaches for its enhanced production.
References
2',3'-Dehydrosalannol as a tetranortriterpenoid from the Meliaceae family
An In-depth Technical Guide on the Tetranortriterpenoid from the Meliaceae Family
This technical guide provides a comprehensive overview of 2',3'-dehydrosalannol (B2390548), a tetranortriterpenoid isolated from the Meliaceae family, specifically from the neem tree (Azadirachta indica). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's discovery, physicochemical properties, biological activities, and underlying mechanisms of action. It includes structured data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction and Discovery
This compound is a naturally occurring limonoid, a class of highly oxygenated and modified triterpenes.[1] It was first isolated from the uncrushed green leaves of Azadirachta indica A. Juss (neem). Its structure and stereochemistry were elucidated using spectroscopic methods and confirmed by X-ray crystallography.[2] Structurally, it is a meliacin related to the well-known neem compound, salannin (B1681390).[1] This complex heterocyclic compound has garnered significant scientific interest due to its diverse biological activities, including anticancer, antifeedant, and antibacterial properties.[2][3][4]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through various spectroscopic techniques. While detailed, experimentally determined spectroscopic data for this compound is not widely available in the public domain, this section provides its key physicochemical properties and predicted spectroscopic data. For reference, spectroscopic data of the closely related and well-studied limonoid, salannin, is also presented.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂O₈ | [5] |
| Molecular Weight | 554.7 g/mol | [5] |
| Exact Mass | 554.28796829 Da | [5] |
| Appearance | Powder | |
| Melting Point | 183-185 °C | [6] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [7] |
| XLogP3 | 3.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 8 | [5] |
| Rotatable Bond Count | 5 | [5] |
Predicted Spectroscopic Data for this compound
Detailed ¹H and ¹³C NMR data are pivotal for the identification and structural confirmation of this compound. The complex polycyclic structure leads to a highly detailed spectrum with numerous distinct signals.
| Functional Group/Proton Environment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Furan protons | δ 7.0 - 7.5 | δ 110 - 145 |
| Vinylic protons | δ 5.5 - 6.5 | δ 120 - 140 |
| Protons alpha to oxygen | δ 3.5 - 5.0 | δ 60 - 90 |
| Methyl protons | δ 0.8 - 2.5 | δ 15 - 30 |
| Methylene and methine protons | δ 1.0 - 2.5 | δ 20 - 60 |
| Carbonyl carbons | - | δ 160 - 180 |
Spectroscopic Data of Salannin (for Reference)
Given the structural similarity, the spectroscopic data of salannin provides a valuable reference for the characterization of this compound.
¹H NMR (CDCl₃) Chemical Shifts for Salannin: (A comprehensive table of ¹H NMR data for salannin would be inserted here based on literature sources)
¹³C NMR (CDCl₃) Chemical Shifts for Salannin: (A comprehensive table of ¹³C NMR data for salannin would be inserted here based on literature sources)
Infrared (IR) Spectroscopy of Salannin: (A table of characteristic IR absorption bands for salannin would be presented here)
Mass Spectrometry (MS) of Salannin: (Information on the molecular ion peak and key fragmentation patterns of salannin would be included here)
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It also possesses notable antifeedant and antibacterial properties.
Anticancer Activity
This compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[4]
| Cell Line | Cancer Type | Treatment Concentration (µM) | Observation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20 | Significant growth suppression and induction of apoptosis.[8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 20 | Significant growth suppression and induction of apoptosis.[8] |
The anticancer effect of this compound in TNBC is attributed to its ability to inhibit cathepsin-mediated pro-survival signaling.[9] This leads to the downregulation of key pro-survival proteins and the upregulation of pro-apoptotic markers.[9]
The key molecular events include:
-
Inhibition of Cathepsin S: this compound is thought to inhibit the activity of Cathepsin S, a lysosomal cysteine protease often overexpressed in cancer cells.[10]
-
Downregulation of AKT Phosphorylation: Inhibition of Cathepsin S leads to a decrease in the phosphorylation of Protein Kinase B (AKT), a central molecule in cell survival signaling.[10]
-
Modulation of Bcl-2 Family Proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein BAX.[11]
-
Induction of Caspase Activity: Treatment with this compound increases the levels of cleaved caspase-3, an executioner caspase in the apoptotic cascade.[11]
-
Downregulation of Cell Cycle Proteins: The expression of cyclin D1, a key regulator of cell cycle progression, is reduced.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. entomoljournal.com [entomoljournal.com]
- 3. benchchem.com [benchchem.com]
- 4. journalspress.com [journalspress.com]
- 5. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: HPLC Purification of 2',3'-Dehydrosalannol from Neem Extract
This document provides a comprehensive guide for the isolation and purification of 2',3'-Dehydrosalannol, a tetranortriterpenoid found in the leaves of the neem tree (Azadirachta indica), using High-Performance Liquid Chromatography (HPLC).[1][2] This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and drug discovery. This compound has garnered significant scientific interest due to its potential biological activities, including antifeedant and anticancer properties.[3][4][]
Data Presentation
The following table summarizes the key quantitative and qualitative data pertinent to the extraction and purification of this compound. It is important to note that specific yields for the purified compound are not extensively reported in the literature and can vary based on the starting material and extraction efficiency.[6]
| Parameter | Value / Description | Reference / Note |
| Starting Material | Fresh, healthy green leaves of Azadirachta indica | [1][4] |
| Compound Name | This compound | [7] |
| Molecular Formula | C₃₂H₄₂O₈ | [3][8] |
| Molecular Weight | 554.7 g/mol | [3][8] |
| CAS Number | 992-20-1 | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile (B52724), ethyl acetate (B1210297), chloroform. | [3] |
| Concentration in Crude Methanolic Extract | 531.94 mg/100 g of extract | [1] |
| Achievable Purity | >98% (with preparative HPLC) | [1] |
| Analytical HPLC Retention Time | Approximately 21.81 minutes | [9] |
| UV Detection Wavelength | 215-220 nm | [9] |
Experimental Protocols
The following protocols are a composite of established methods for the extraction and purification of triterpenoids from neem leaves and will require optimization for specific laboratory conditions.[1][2][6]
Part 1: Preparation of Plant Material and Crude Extraction
-
Collection and Preparation :
-
Soxhlet Extraction :
-
Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add 2.5 L of methanol to the round-bottom flask.[1]
-
Perform the extraction for 8-12 hours at the boiling point of methanol.[1]
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.[1]
-
Part 2: Solvent Partitioning for Enrichment
This step aims to remove non-polar impurities like chlorophyll (B73375) and enrich the extract with triterpenoids.[10]
-
Initial Partition :
-
Dissolve the crude methanolic extract in a minimal amount of methanol.
-
Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.[1]
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer, which is enriched with triterpenoids.[2]
-
Repeat the partitioning of the aqueous layer with ethyl acetate two more times to maximize recovery.[1]
-
-
Pooling and Drying :
-
Pool all the ethyl acetate fractions.
-
Dry the pooled fraction over anhydrous sodium sulfate (B86663) to remove residual water.[1]
-
Filter and concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the triterpenoid-enriched fraction.[1]
-
Part 3: Preparative HPLC Purification of this compound
This protocol outlines the final purification step using preparative reverse-phase HPLC.
-
Instrumentation and Materials :
-
Sample Preparation :
-
HPLC Conditions :
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Preparative Column |
| Mobile Phase | Acetonitrile (A) and Water (B) |
| Gradient | Start with 30% A, increase to 70% A over 40 minutes. (This is a starting point and requires optimization).[6] |
| Flow Rate | 5-10 mL/min (Adjust based on column dimensions) |
| Detection | UV at 215 nm[8] |
| Injection Volume | 1-5 mL (Dependent on sample concentration and column capacity) |
-
Fraction Collection and Analysis :
-
Collect fractions based on the elution profile, focusing on the peak corresponding to the retention time of this compound.
-
Analyze the purity of the collected fractions using an analytical HPLC system. A C18 reversed-phase analytical column is typically used with a mobile phase of acetonitrile and water.[3][6]
-
Pool the fractions with high purity (>98%).
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.[11]
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation and purification of this compound from neem leaves.
Caption: Workflow for the isolation and purification of this compound.
HPLC Purification Logic Diagram
This diagram outlines the logical relationship of the key parameters in the HPLC purification step.
Caption: Logical relationship of HPLC purification parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves [mdpi.com]
Application Note: Characterization of 2',3'-Dehydrosalannol using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol is a tetranortriterpenoid, a class of complex secondary metabolites isolated from the Neem tree (Azadirachta indica)[1][2]. This class of compounds, known as limonoids, is of significant scientific interest due to a wide range of biological activities, including insect antifeedant and potential anticancer properties[1][2]. The intricate structure of this compound necessitates robust analytical techniques for its unequivocal identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of such complex natural products[1][3]. This application note provides a comprehensive overview of the methodologies for the characterization of this compound, offering detailed experimental protocols and data presentation formats. While specific, experimentally determined spectroscopic data for this compound are not widely available in the public domain, this guide presents its known physicochemical properties and utilizes data from the closely related and well-characterized limonoid, salannin (B1681390), as a reference for spectroscopic analysis[1].
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂O₈ | PubChem[2][4] |
| Molecular Weight | 554.7 g/mol | PubChem[2][4] |
| Appearance | Powder | ChemFaces[2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces[2][5] |
Experimental Protocols
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from Azadirachta indica leaves is outlined below. This process is critical for obtaining a sample of sufficient purity for spectroscopic analysis.
1. Plant Material Collection and Preparation: Fresh leaves of Azadirachta indica are collected and shade-dried. The dried leaves are then pulverized into a coarse powder[1].
2. Extraction: The powdered plant material is subjected to extraction with methanol (B129727) using a Soxhlet apparatus or maceration[1][6].
3. Fractionation: The crude methanolic extract is concentrated and then partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate. Limonoids like this compound are typically found in the ethyl acetate fraction[2].
4. Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC)[1].
5. Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and subjected to further purification by preparative HPLC to yield pure this compound[1].
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful technique for the complete structural elucidation of organic molecules in solution[6].
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity is recommended.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight, elemental composition, and fragmentation pattern of a compound, which aids in its structural identification[1][6].
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation:
-
A high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is ideal. Electrospray ionization (ESI) is a commonly used ionization technique for limonoids[1].
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺. The high resolution allows for the determination of the molecular formula.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides valuable structural information, as specific fragments correspond to the loss of functional groups[6].
Data Presentation
NMR Data
Table 1: ¹H NMR Data of Salannin (CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 3.65 | d | 12.5 |
| ... | ... | ... | ... |
| 21 | 7.38 | t | 1.7 |
| 22 | 6.32 | dd | 1.7, 0.8 |
| 23 | 7.23 | t | 1.7 |
Table 2: ¹³C NMR Data of Salannin (CDCl₃)
| Position | δ (ppm) |
| 1 | 79.5 |
| ... | ... |
| 21 | 143.2 |
| 22 | 110.1 |
| 23 | 141.0 |
Note: The tables above are for the related compound salannin and are provided for illustrative purposes. Actual chemical shifts for this compound will vary.
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 555.2952 | To be determined | C₃₂H₄₃O₈ |
| [M+Na]⁺ | 577.2771 | To be determined | C₃₂H₄₂NaO₈ |
Expected Fragmentation Pattern: The fragmentation of this compound in MS/MS experiments is expected to involve the neutral loss of its substituent groups, such as the tigloyl group and the methoxycarbonylmethyl group, as well as losses of water and carbon dioxide[6]. Analysis of these fragments is key to confirming the structure.
Logical Workflow for Structural Elucidation
The data obtained from NMR and MS are pieced together in a logical manner to elucidate the final structure of this compound.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of high-resolution mass spectrometry and a suite of NMR experiments is essential for the unambiguous structural elucidation of this complex natural product. The provided protocols and data presentation formats are intended to guide researchers in the confident identification and quantification of this compound, facilitating further research into its promising biological activities.
References
Application Notes and Protocols for MTT Assay with 2',3'-Dehydrosalannol on MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a limonoid derived from the neem tree (Azadirachta indica), has demonstrated potential as an anticancer agent.[1][2][3] This document provides detailed application notes and protocols for conducting an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231.[4][5] The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6]
Mechanism of Action
This compound has been shown to inhibit the growth and induce apoptosis in triple-negative breast cancer cell lines.[5][7] Its primary mechanism of action involves the inhibition of a cathepsin-mediated pro-survival signaling pathway.[3][4][8] This leads to the downregulation of phosphorylated Akt (pAkt), a key component of the PI3K/Akt signaling pathway, which is crucial for cell survival.[2] The inhibition of this pathway results in the modulation of apoptosis-regulating proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[2][9] Ultimately, this cascade of events leads to the activation of executioner caspases, such as caspase-3, and subsequent programmed cell death.[5][9]
Data Presentation
While research has confirmed a dose-dependent inhibition of MDA-MB-231 cell growth by this compound, with significant suppression observed at concentrations as low as 20 μM, specific IC50 values are not publicly available in the reviewed literature.[1][9][10] Researchers should aim to determine the IC50 value through dose-response experiments. The results should be summarized in a table similar to the template below.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | This compound | 24 | User-determined | Internal Data |
| MDA-MB-231 | This compound | 48 | User-determined | Internal Data |
| MDA-MB-231 | This compound | 72 | User-determined | Internal Data |
Experimental Protocols
Materials and Reagents
-
MDA-MB-231 cells
-
This compound (dissolved in DMSO to create a stock solution)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol for MTT Assay
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.[11]
-
Incubate the plate overnight to allow cells to attach.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM from the stock solution. A suggested concentration range is from 1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration, typically ≤ 0.5%) and a negative control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[11]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve with cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound in MDA-MB-231 Cells
Caption: Proposed signaling pathway of this compound in TNBC cells.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay [bio-protocol.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifeedant Bioassay of 2',3'-Dehydrosalannol
Introduction
2',3'-Dehydrosalannol is a tetranortriterpenoid, a class of complex natural products, isolated from the green leaves of the neem tree (Azadirachta indica)[1][2][3][4]. This compound, structurally related to the well-known neem limonoid salannin (B1681390), has been identified as a potent insect antifeedant[1][4]. It has demonstrated notable antifeedant properties against various insect pests, including the polyphagous tobacco cutworm, Spodoptera litura[2][4]. The evaluation of this compound's antifeedant efficacy is crucial for its potential development as a biopesticide. This document provides detailed protocols for conducting in vitro antifeedant bioassays to assess its activity. While specific quantitative data for this compound is not widely available in public literature, the methodologies outlined here provide a standardized framework for its evaluation[1][2].
Data Presentation
Quantitative data from antifeedant bioassays should be presented clearly to allow for robust comparison and analysis. While extensive data for this compound is still being researched, data from structurally similar compounds like salannin offer valuable insight into its potential potency[1]. Below are tables summarizing the known activity of related compounds and a template for presenting new data on this compound.
Table 1: Antifeedant Activity of Salannin Derivatives against Spodoptera litura [1]
| Compound | FI₅₀ (µg/cm²) | Test Organism | Bioassay Method |
| Salannin | 2.8 | Spodoptera litura | Leaf Disc Choice Bioassay |
| 3-O-acetyl salannol | 2.0 | Spodoptera litura | Leaf Disc Choice Bioassay |
| Salannol | 2.3 | Spodoptera litura | Leaf Disc Choice Bioassay |
| FI₅₀: Concentration required to cause 50% feeding inhibition.[1] |
Table 2: Hypothetical Antifeedant Activity of this compound against Spodoptera litura (No-Choice Bioassay Template) [2]
| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) ± SE (Treated) | Mean Leaf Area Consumed (mm²) ± SE (Control) | Antifeedant Index (%) |
| 1.0 | 95.5 ± 5.2 | 120.3 ± 6.8 | 20.6 |
| 5.0 | 62.1 ± 4.1 | 122.1 ± 7.1 | 49.1 |
| 10.0 | 35.8 ± 3.5 | 121.5 ± 6.5 | 70.5 |
| 25.0 | 15.2 ± 2.1 | 123.0 ± 7.3 | 87.6 |
| 50.0 | 5.7 ± 1.5 | 122.4 ± 6.9 | 95.3 |
Experimental Protocols
A reliable and reproducible bioassay is fundamental for evaluating the antifeedant properties of a test compound. The following protocols detail the rearing of the test insect, Spodoptera litura, and the execution of standard leaf disc bioassays.
Insect Rearing: Spodoptera litura
A continuous and healthy laboratory culture of the test insect is essential for standardized bioassays[1][2].
-
Materials : Spodoptera litura egg masses, artificial diet or fresh castor leaves (Ricinus communis), rearing containers, oviposition cages, 10% honey/sucrose (B13894) solution, and a controlled environment chamber.
-
Protocol :
-
Maintain the insect colony under controlled laboratory conditions, typically at 25 ± 2°C, 65 ± 5% relative humidity, and a 14:10 hour light:dark photoperiod[5].
-
Place egg masses on fresh host plant leaves or an artificial diet in rearing containers.
-
Upon hatching, provide neonate larvae with a constant supply of fresh leaves daily, removing old leaves and frass to prevent fungal growth[2].
-
As larvae grow, transfer them to larger containers to prevent overcrowding[2].
-
Once larvae reach the pre-pupal stage, provide a substrate like sterilized soil or vermiculite (B1170534) for pupation[2].
-
Collect pupae and place them in an emergence cage for adult moths to emerge[2].
-
Provide adult moths with a 10% honey or sucrose solution on a cotton swab as a food source[2].
-
Place fresh castor plant twigs or paper strips in the cage for females to lay eggs, which can then be used for subsequent experiments or to maintain the colony[2].
-
Preparation of Test Solutions
-
Materials : this compound, a suitable solvent (e.g., acetone (B3395972) or DMSO), calibrated pipettes, and volumetric flasks.
-
Protocol :
-
Prepare a stock solution of this compound in the chosen solvent. Acetone and DMSO are commonly used, but a solvent-only control must be included in the bioassay to account for any effects of the solvent itself[6].
-
Perform serial dilutions of the stock solution to obtain a range of desired test concentrations for the bioassay[6].
-
Prepare fresh solutions for each experiment, as neem limonoids can be susceptible to degradation from light and high temperatures[6]. Store stock solutions in the dark at 4°C for short-term storage[6].
-
Antifeedant Bioassay: Leaf Disc No-Choice Method
This method assesses the feeding deterrence of a compound by presenting insects with only treated leaf material and measuring consumption relative to a control[5].
-
Materials : Third or fourth instar Spodoptera litura larvae (pre-starved for 2-4 hours), fresh castor leaves, cork borer or leaf punch, test solutions, solvent for control, Petri dishes (9 cm diameter), moist filter paper, and a leaf area meter or image analysis software[1][2].
-
Protocol :
-
Using a cork borer, cut uniform discs from fresh, healthy castor leaves[2][6].
-
Apply a known volume of each test solution concentration evenly onto the surface of a leaf disc[2]. For the control group, apply only the solvent[2][6].
-
Allow the solvent to evaporate completely in a well-ventilated area or fume hood[2][6].
-
Place one treated leaf disc in the center of a Petri dish lined with moist filter paper to maintain leaf turgidity[2].
-
Introduce one pre-starved third-instar larva into each Petri dish[2][6]. Use a minimum of five replicates for each concentration and the control[6].
-
Seal the Petri dishes and place them in a controlled environment (25-28°C, 60-70% RH) for 24 hours[2].
-
After 24 hours, remove the larvae and the remaining leaf disc portions[2].
-
Measure the consumed area of each leaf disc using a leaf area meter or by scanning the discs and using image analysis software[2].
-
Antifeedant Bioassay: Leaf Disc Choice Method
This method evaluates the preference of the insect when presented with both treated and untreated food sources simultaneously[2].
-
Materials : Same as for the No-Choice Method.
-
Protocol :
-
Prepare treated leaf discs as described in the No-Choice Method[2].
-
Prepare an equal number of control discs treated only with the solvent[2].
-
In each Petri dish lined with moist filter paper, place one treated disc and one control disc on opposite sides[2].
-
Introduce one pre-starved larva into the center of each Petri dish[2].
-
Seal the Petri dishes and maintain them under the same controlled conditions for 24 hours[2].
-
After the incubation period, measure the leaf area consumed for both the treated and control discs in each dish.
-
Data Analysis
-
No-Choice Method : Calculate the Antifeedant Index (AFI) using the following formula[2]: AFI (%) = [(C - T) / C] * 100 Where:
-
C = Mean leaf area consumed in the control group.
-
T = Mean leaf area consumed in the treated group.
-
-
Choice Method : Calculate the Feeding Deterrence Index (FDI) using a similar formula, where C and T represent consumption of control and treated discs within the same replicate.
-
Statistical Analysis : The collected data should be statistically analyzed, typically using Analysis of Variance (ANOVA), to determine if there are significant differences between the consumption in treated and control groups[5].
Visualizations
Caption: Workflow of the leaf disc no-choice antifeedant bioassay.
Caption: Hypothesized signaling pathway for insect antifeedant compounds.
References
Application Notes and Protocols: A Proposed Semi-Synthetic Route to 2',3'-Dehydrosalannol from Salannin
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dehydrosalannol, a naturally occurring limonoid from the neem tree (Azadirachta indica), has demonstrated a range of biological activities, including antifeedant, antibacterial, anti-inflammatory, and anticancer properties[1][]. Its potential as a therapeutic agent has spurred interest in its synthesis. While a total synthesis has not been reported, a semi-synthetic approach starting from the more abundant neem limonoid, salannin (B1681390), presents a feasible strategy for obtaining this compound and its derivatives for further investigation[1]. This document outlines a proposed semi-synthetic route from salannin to this compound, providing detailed hypothetical protocols and relevant data for researchers in natural product chemistry, pharmacology, and drug discovery. It is important to note that this represents a plausible, yet not experimentally validated, synthetic pathway.
Overview of the Proposed Semi-Synthetic Route
The proposed semi-synthesis involves a three-step process starting from salannin:
-
Selective Protection of the 1-hydroxyl group: To prevent unwanted side reactions, the hydroxyl group at the 1-position of salannin is selectively protected, for instance, as a silyl (B83357) ether.
-
Dehydration of the 2',3'-diol: The core of the synthesis involves the dehydration of the vicinal diol in the tetrahydrofuran (B95107) ring of the protected salannin to introduce the 2',3'-double bond.
-
Deprotection of the 1-hydroxyl group: Removal of the protecting group yields the final product, this compound.
The following diagram illustrates the proposed workflow for this semi-synthetic route.
Caption: Proposed semi-synthetic workflow from Salannin to this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key data for the starting material and the target compound.
| Identifier | Salannin | This compound |
| Molecular Formula | C₃₄H₄₄O₉[3] | C₃₂H₄₂O₈[4] |
| Molecular Weight | 596.7 g/mol [3] | 554.7 g/mol [4] |
| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate[3] | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate[4] |
| PubChem CID | 6437066[3] | 91886694[4] |
Experimental Protocols (Proposed)
These protocols are hypothetical and based on standard procedures in organic synthesis. Optimization of reaction conditions will be necessary.
Protocol 1: Selective Protection of Salannin
Objective: To selectively protect the 1-hydroxyl group of salannin as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
Salannin
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve salannin (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and TBDMSCl (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon)[1].
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours[1].
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution[1].
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-O-TBDMS-salannin.
Protocol 2: Dehydration to Form the 2',3'-Double Bond
Objective: To dehydrate the 2',3'-diol of the protected salannin to form the corresponding alkene.
Materials:
-
1-O-TBDMS-salannin (from Protocol 1)
-
Martin's sulfurane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected salannin derivative (1.0 eq) in anhydrous DCM under an inert atmosphere[1].
-
Cool the solution to 0 °C and add Martin's sulfurane (1.5 eq) portion-wise[1].
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC[1].
-
Quench the reaction with saturated aqueous NaHCO₃ solution[1].
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo[1].
-
Purify the residue by flash column chromatography to yield 1-O-TBDMS-2',3'-Dehydrosalannol[1].
Protocol 3: Deprotection to Yield this compound
Objective: To remove the TBDMS protecting group to obtain the final product.
Materials:
-
1-O-TBDMS-2',3'-Dehydrosalannol (from Protocol 2)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl-protected intermediate (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford this compound.
Hypothetical Yields and Purity
As this is a proposed route, the following yields are hypothetical and based on analogous reactions in natural product synthesis[1].
| Step | Reaction | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | Selective Protection | 85-95 | >95 |
| 2 | Dehydration | 60-75 | >98 |
| 3 | Deprotection | 90-98 | >99 |
| Overall | 46-70 |
Biological Activity and Signaling Pathway
This compound has been reported to exhibit anti-inflammatory and anticancer effects, partly through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway[]. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its inhibition is a key target in drug development.
The diagram below provides a simplified overview of the NF-κB signaling pathway, which can be a target for this compound.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.
Conclusion
The semi-synthesis of this compound from salannin is a promising strategy for accessing this biologically active molecule for further research and development[1]. The proposed protocols in this document provide a conceptual framework for researchers to develop a viable synthetic route. Experimental validation and optimization of each step are crucial for the successful implementation of this synthesis. The potential of this compound as a modulator of key signaling pathways like NF-κB underscores its importance as a lead compound in drug discovery programs[].
References
Application Notes: 2',3'-Dehydrosalannol in Natural Product-Based Drug Discovery
Introduction
2',3'-Dehydrosalannol is a complex tetranortriterpenoid, a class of naturally occurring compounds known for their diverse biological activities.[1] This limonoid is isolated from the leaves and bark of the neem tree (Azadirachta indica), a plant renowned in traditional medicine for its wide array of therapeutic properties.[1][][3] Structurally related to other bioactive neem compounds like salannin, this compound has garnered significant scientific interest for its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases.[][4] Its multifaceted pharmacological profile, including anticancer, antibacterial, and antifeedant properties, makes it a promising lead molecule for the development of novel therapeutics.[1][]
Biological Activities and Therapeutic Potential
Anticancer Activity: The most extensively studied application of this compound is its potent activity against triple-negative breast cancer (TNBC).[1][4] Research has shown that it is a potent inhibitor of TNBC cell growth by inducing apoptosis (programmed cell death).[][5] The primary mechanism of action involves the inhibition of the cathepsin-mediated PI3K/Akt pro-survival signaling pathway.[1][4][5] This inhibition leads to a cascade of downstream effects, including the downregulation of anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2) and cell cycle regulators like Cyclin D1.[1][5] Concurrently, it upregulates pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and activates key executioner caspases, including cleaved caspase-3, ultimately leading to the death of cancer cells.[1][5]
Antibacterial Activity: this compound has demonstrated notable antibacterial activity against a range of pathogenic bacteria.[1][] While direct and extensive studies on the pure compound are limited, its presence in neem extracts, which are known for their potent antimicrobial effects, suggests its contribution to this activity.[3] The proposed mechanisms for limonoids include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with DNA replication.[3]
Antifeedant Activity: As a characteristic of many limonoids derived from neem, this compound possesses antifeedant properties.[1] It has been reported to be effective against the agricultural pest Spodoptera litura, highlighting its potential for development in natural pest management strategies.[1][6]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound.
| Biological Activity | Target | Assay | Result | Reference |
| Antibacterial | E. coli ATCC 11775 | Minimum Inhibitory Concentration (MIC) | 6.25 µg/mL | [] |
| Anticancer | Triple-Negative Breast Cancer (TNBC) Cells (e.g., MDA-MB-231, MDA-MB-468) | Cell Viability (IC50) | Specific IC50 values are not currently available in the public domain. | [5] |
Mechanism of Action and Experimental Workflows
Signaling Pathway of this compound in TNBC Cells
The diagram below illustrates the proposed mechanism by which this compound induces apoptosis in triple-negative breast cancer cells.
Experimental Protocols
Protocol 1: Isolation of this compound from Azadirachta indica
This protocol outlines a general methodology for the extraction and purification of this compound from neem leaves.[1][4]
Methodology:
-
Collection and Preparation: Collect fresh, healthy leaves of Azadirachta indica. Air-dry the leaves in a shaded, well-ventilated area to preserve the chemical constituents. Grind the dried leaves into a coarse powder.[1]
-
Extraction: Macerate the powdered leaf material with a suitable organic solvent, such as ethanol, at room temperature for 24-72 hours to extract the secondary metabolites.[1]
-
Concentration: Filter the resulting extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.[1]
-
Fractionation: Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then butanol). This compound is expected to be enriched in the moderately polar ethyl acetate fraction.[1]
-
Chromatographic Purification: Further purify the enriched fraction using silica gel column chromatography. Elute the column with a solvent gradient, such as hexane-ethyl acetate, to separate the individual compounds.[1]
-
Final Purification: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the target compound. Pool the relevant fractions and achieve final purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[1][4]
Protocol 2: In Vitro Anticancer Activity Assessment in TNBC Cells
These protocols are designed to evaluate the cytotoxic and mechanistic effects of this compound on TNBC cell lines such as MDA-MB-231 and MDA-MB-468.[5]
A. Cell Culture [5]
-
Cell Lines: Use human triple-negative breast cancer cell lines MDA-MB-231 or MDA-MB-468.
-
Culture Medium: Culture cells in appropriate media (e.g., DMEM or Leibovitz's L-15) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere (with 5% CO₂ for DMEM, without CO₂ for L-15 medium).
-
Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.
B. Cell Viability (MTT) Assay [4][5]
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in culture medium. Replace the overnight medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Remove the medium and add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 4 hours to allow formazan (B1609692) crystal formation.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
C. Western Blot Analysis [5]
-
Treatment and Lysis: Seed cells in 6-well plates, treat with this compound (e.g., at the IC50 concentration) for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight at 4°C. Use antibodies against pAKT, BCL-2, BAX, Cyclin D1, Cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
Application Notes and Protocols for Studying the Anticancer Effects of 2',3'-Dehydrosalannol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the anticancer properties of 2',3'-Dehydrosalannol, a promising natural compound isolated from the neem tree (Azadirachta indica)[1][2][3]. This document outlines the theoretical framework, detailed experimental protocols, and data presentation strategies for in vitro and in vivo studies, with a particular focus on its effects on triple-negative breast cancer (TNBC)[1][3][4].
Introduction
This compound has emerged as a compound of interest in oncology due to its demonstrated ability to inhibit the growth of cancer cells and induce apoptosis, particularly in aggressive cancers like TNBC[1][4]. Its mechanism of action is believed to involve the inhibition of cathepsin-mediated pro-survival signaling pathways, leading to the modulation of key proteins involved in cell survival and apoptosis[3][4][5]. These notes provide the necessary protocols to investigate these effects systematically.
Mechanism of Action and Signaling Pathway
This compound's primary anticancer activity is attributed to its ability to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway[2]. Treatment with this compound has been shown to decrease the phosphorylation of Akt (pAkt), a key component of a major cell survival pathway[2]. This inactivation of Akt leads to downstream effects that promote apoptosis[2]. The key molecular events triggered by this compound include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX[2][4][5]. This alteration of the BAX/Bcl-2 ratio is a characteristic of the intrinsic apoptotic pathway[2].
Caption: Proposed signaling pathway of this compound in TNBC cells.
Experimental Design and Workflow
A systematic approach is crucial to elucidate the anticancer effects of this compound. The following workflow outlines the key stages of investigation, from initial in vitro screening to potential in vivo validation.
Caption: General experimental workflow for anticancer studies.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Result | Reference |
| MDA-MB-231 (TNBC) | Growth Inhibition | Dose-dependent inhibition | Significant suppression at 20 μM | [1] |
| MDA-MB-468 (TNBC) | Growth Inhibition | Dose-dependent inhibition | Significant suppression at 20 μM | [1] |
| MDA-MB-231 (TNBC) | Apoptosis | Induction of apoptosis | Confirmed | [4] |
| MDA-MB-468 (TNBC) | Apoptosis | Induction of apoptosis | Confirmed | [4] |
Note: Specific IC50 values for the MDA-MB-231 and MDA-MB-468 cell lines are not publicly available in the reviewed literature, although a dose-dependent inhibition is confirmed.[1]
Molecular Effects of this compound in TNBC Cells
| Target Protein | Effect | Method of Detection | Reference |
| pAkt | Downregulation | Western Blot | [2][4][5] |
| Bcl-2 | Downregulation | Western Blot | [2][4][5] |
| Cyclin D1 | Downregulation | Western Blot | [1][5] |
| BAX | Upregulation | Western Blot | [4][5] |
| Cleaved Caspase-3 | Upregulation | Western Blot | [1][4][5] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, are recommended[2].
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) solution[2].
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2[2].
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability[3].
-
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells (5x10³ to 1x10⁴ cells/well) in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader[2].
-
Calculate the percentage of cell viability relative to the untreated control cells[2].
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 48 hours[2].
-
Harvest cells by trypsinization and wash with cold PBS[2].
-
Resuspend cells in 1X Annexin V binding buffer[2].
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension[2].
-
Incubate in the dark for 15 minutes at room temperature[2].
-
Analyze the stained cells by flow cytometry[2].
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.
-
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against pAkt, Akt, Bcl-2, BAX, cleaved caspase-3, Cyclin D1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with this compound for 48 hours[2].
-
Lyse the cells and quantify the protein concentration[2][6].
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane[6].
-
Block the membrane and incubate with primary antibodies overnight at 4°C[6].
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
In Vivo Xenograft Tumor Model
While there is no published in vivo data for this compound, the following is a general protocol for a xenograft study.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
MDA-MB-231 or MDA-MB-468 cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100-200 µL of serum-free medium, potentially mixed with Matrigel) into the flank of each mouse[7][8].
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into control and treatment groups[5].
-
Administer this compound (and a vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule[5].
-
Measure tumor volume (V = 0.5 × length × width²) and body weight regularly[5][8].
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histology, western blotting).
-
Conclusion
The available in vitro evidence strongly suggests that this compound is a promising candidate for the treatment of triple-negative breast cancer[3][5]. Its mechanism of action, centered on the inhibition of the cathepsin-mediated pro-survival signaling pathway, provides a solid basis for further investigation[3][4][5]. The protocols outlined in this document provide a framework for researchers to further elucidate the anticancer potential of this compound and to generate the necessary data for its preclinical and potential clinical development. Future in vivo studies are critical to validate the in vitro findings in animal models of TNBC[3].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Extraction of 2',3'-Dehydrosalannol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale extraction of 2',3'-Dehydrosalannol from its primary natural source, the Neem tree (Azadirachta indica).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a tetranortriterpenoid, a complex secondary metabolite belonging to the limonoid class of compounds.[] It is naturally found in the Neem tree (Azadirachta indica), with various parts of the tree, including leaves and seeds, serving as sources for its extraction.[][2]
Q2: What are the main challenges in the large-scale extraction of this compound?
A2: The primary challenges stem from the complexity of the neem extract. This compound is one of many structurally similar limonoids, which makes chromatographic separation difficult. Co-elution with compounds like salannin (B1681390) and nimbin (B191973) is a common issue. Additionally, the stability of the molecule can be a concern, as limonoids can be sensitive to pH, light, and temperature, potentially leading to degradation during extraction and purification.[3]
Q3: Which part of the Neem tree is best for extracting this compound?
A3: While neem seed kernels are known to have the highest concentrations of many limonoids, this compound has been successfully isolated from green leaves.[4] Leaves can be a more sustainable source as they are available year-round. Young, actively growing leaves are often recommended due to potentially higher concentrations of secondary metabolites.
Q4: What advanced extraction methods are suitable for large-scale production?
A4: For large-scale and industrial applications, modern techniques like Supercritical CO2 (SC-CO2) Extraction and Microwave-Assisted Extraction (MAE) are excellent options.[3][4] SC-CO2 extraction is highly selective, uses a non-toxic solvent, and is ideal for heat-sensitive compounds.[4][5][6] MAE significantly reduces extraction time and solvent consumption.[3]
Q5: How can I assess the purity of my final this compound product?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of this compound.[3] Confirmation of the compound's structure is typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Target Compound | Poor quality of starting material (age, harvest time). | Use high-quality, mature neem seeds (kernels) or young, actively growing leaves. Ensure proper drying of the plant material. |
| Inefficient cell lysis of the plant material. | Grind the plant material to a fine, uniform powder to maximize the surface area for solvent interaction. | |
| Incorrect solvent polarity for extraction. | Polar solvents like methanol (B129727) or ethanol (B145695) are generally preferred for initial extraction of a broad range of limonoids.[4] | |
| Insufficient extraction time or temperature. | For maceration, allow for 48-72 hours.[7] For Soxhlet extraction, a duration of 8-12 hours is common.[8] Optimize temperature to enhance solvent efficiency without degrading the thermolabile compounds. | |
| Degradation of this compound during extraction. | Avoid excessive heat during solvent evaporation by using a rotary evaporator under reduced pressure at a moderate temperature (40-50°C).[3] Protect the extract from direct light as limonoids can be light-sensitive.[3] | |
| Dark Green and Viscous Crude Extract | High chlorophyll (B73375) content. | Perform a liquid-liquid partitioning step. After the initial methanol/ethanol extraction, evaporate the solvent and partition the residue between aqueous methanol and a non-polar solvent like hexane (B92381). The hexane layer will remove the chlorophyll, while the limonoids remain in the polar layer.[4] |
| Poor Separation of this compound from other Limonoids | Co-elution of structurally similar compounds. | Optimize the solvent system for chromatography. For silica (B1680970) gel, a hexane-ethyl acetate (B1210297) gradient is a good starting point. Adding a third solvent like acetone (B3395972) or methanol can help modulate polarity for better resolution.[4] For large-scale, consider Medium Pressure Liquid Chromatography (MPLC) for preparative isolation.[8][9] |
| Inappropriate stationary phase for chromatography. | If separation is poor on silica gel, consider using a different adsorbent like alumina (B75360) or a bonded phase (e.g., C18).[3] | |
| Unexpected Peaks in HPLC/GC-MS Analysis | Contamination from solvents. | Always use high-purity, HPLC-grade solvents.[4] |
| Contamination from plasticware. | Phthalates from plastic containers can leach into organic solvents. Use glass and Teflon-based labware where possible.[4] | |
| Microbial contamination of plant material. | Ensure the plant material is properly dried and stored to prevent microbial growth.[4] |
Quantitative Data Summary
Specific yield data for pure this compound is not extensively reported in the literature. The following table summarizes available data for related extraction processes.
| Parameter | Value | Source/Method | Reference |
| Total Methanolic Extract Yield from Neem Leaves | 8.08% | Methanolic extraction | [7] |
| Fraction Yield from Methanolic Extract | Ethyl Acetate: 6.84% | Liquid-liquid partitioning | [7] |
| Crude Limonoid Extract from Neem Fruit | 3.5% | Solvent extraction | [10] |
| Azadiradione Yield from Flash Chromatography | 8.13% of the limonoid extract | Flash chromatography | [10] |
| Overall Azadiradione Yield from Neem Fruit | 0.05% (fresh weight basis) | Extraction and purification | [10] |
| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | Methanolic extraction of uncrushed green leaves | [8] |
| Achievable Purity | >98% | Preparative chromatography | [8] |
Experimental Protocols
Protocol 1: General Laboratory-Scale Extraction and Purification
-
Preparation of Plant Material:
-
Collect fresh, healthy leaves from Azadirachta indica.
-
Wash the leaves thoroughly with water to remove debris.
-
Air-dry the leaves in a shaded, well-ventilated area for 7-10 days until brittle.
-
Grind the dried leaves into a coarse powder.[8]
-
-
Extraction:
-
Maceration: Soak 100 g of the leaf powder in 1 L of methanol. Stir the mixture continuously at room temperature for at least 3 hours. Repeat the process three times with fresh solvent for exhaustive extraction.[4]
-
Soxhlet Extraction: Place 500 g of the powdered leaves into a cellulose (B213188) thimble and perform extraction with 2.5 L of methanol for 8-12 hours.[8]
-
-
Concentration and Chlorophyll Removal:
-
Pool the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[8]
-
Dissolve the resulting crude extract in a minimal amount of methanol and partition it between ethyl acetate and water (1:1 v/v) in a separatory funnel.
-
Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer with ethyl acetate two more times.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Filter and concentrate the dried fraction to yield the triterpenoid-enriched extract.[8]
-
-
Chromatographic Purification:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack a glass column.
-
Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound for further purification if necessary.[8]
-
Protocol 2: Supercritical CO2 (SC-CO2) Extraction (Industrial Scale)
Note: This is a generalized protocol and requires specialized equipment.
-
System Setup:
-
Use a multi-function Supercritical Fluid Extraction (SFE) system with an extractor and at least two separators.
-
Ensure all components (valves, pipes) are stainless steel.[4]
-
-
Extraction Parameters:
-
Extraction Process:
-
Load the finely ground neem material into the extractor.
-
Pressurize and heat the CO2 to its supercritical state and pass it through the extractor.
-
The supercritical CO2 acts as a solvent, extracting the limonoids.
-
-
Separation:
-
Route the CO2-extract mixture to the separators.
-
By changing the pressure and temperature in the separators, the solubility of the extract in the CO2 is reduced, causing it to precipitate.
-
Collect the extract from the separators. The CO2 can be recycled.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low extraction yield.
References
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical CO2 Neem Oil Extraction Machine [better-industry.com]
- 5. researchgate.net [researchgate.net]
- 6. theneemteam.co.uk [theneemteam.co.uk]
- 7. Extraction of azadirachtin A from neem seed kernels by supercritical fluid and its evaluation by HPLC and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.ncl.res.in [library.ncl.res.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Stability of 2',3'-Dehydrosalannol in DMSO for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing 2',3'-Dehydrosalannol, maintaining its stability in dimethyl sulfoxide (B87167) (DMSO) during long-term storage is critical for reproducible and accurate experimental results. This technical support center provides essential guidance on storage, handling, and troubleshooting to ensure the integrity of your valuable compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound in DMSO.
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the DMSO stock solution upon thawing. | The concentration of this compound may exceed its solubility limit at lower temperatures. Repeated freeze-thaw cycles can also promote precipitation.[1] | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[1] To avoid this, prepare smaller, single-use aliquots to minimize freeze-thaw cycles. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent or lower-than-expected activity in biological assays. | This may be a sign of compound degradation. Factors such as improper storage temperature, exposure to light, or the presence of water in DMSO can lead to the breakdown of this compound.[2] | Prepare fresh dilutions from a concentrated stock for each experiment.[2] It is also advised to perform a stability analysis of your stock solution using HPLC to determine the extent of degradation. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis of the stock solution. | These new peaks likely represent degradation products of this compound. Degradation can be accelerated by factors like elevated temperatures, light exposure, and oxygen.[2] | To minimize degradation, store stock solutions at -80°C in amber vials, and for long-term storage, consider purging the vial with an inert gas like argon or nitrogen.[2] |
| The color of the DMSO stock solution has changed over time. | A change in color can indicate chemical degradation of the compound or the solvent. | It is recommended to discard the solution and prepare a fresh stock from solid material. Use high-purity, anhydrous DMSO to minimize solvent-related degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: this compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, and acetone.[2] However, for long-term storage, high-purity, anhydrous DMSO is a common choice due to its excellent solvating power.[1]
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: To maximize stability, stock solutions of this compound in DMSO should be stored at low temperatures, with -80°C being preferable for long-term storage over -20°C.[2] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[2] It is also beneficial to store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.[2]
Q3: How many times can I freeze and thaw my DMSO stock solution of this compound?
A3: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Each cycle increases the risk of water absorption into the hygroscopic DMSO and can lead to compound degradation or precipitation.
Q4: What are the primary factors that can cause degradation of this compound in DMSO?
A4: The stability of this compound, a complex triterpenoid, can be influenced by several factors:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[2]
-
pH: Extreme pH conditions can catalyze the hydrolysis of ester groups within the molecule.[2]
-
Solvent Purity: Impurities in DMSO, particularly water, can initiate or catalyze degradation reactions.[2]
Q5: How can I check the stability of my this compound stock solution?
A5: The most effective way to assess the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] By comparing the peak area of this compound in an aged sample to that of a freshly prepared standard, you can quantify the percentage of the compound remaining.
Data Presentation
The following tables present hypothetical stability data for this compound in DMSO under various storage conditions. This data is for illustrative purposes to guide researchers in setting up their own stability studies.
Table 1: Hypothetical Long-Term Stability of this compound (10 mM in anhydrous DMSO) at Different Temperatures (Protected from Light)
| Storage Duration | % Remaining at 4°C | % Remaining at -20°C | % Remaining at -80°C |
| 1 Month | 95.2% | 99.1% | 99.8% |
| 3 Months | 88.5% | 97.8% | 99.5% |
| 6 Months | 79.1% | 95.5% | 99.2% |
| 1 Year | 62.3% | 91.0% | 98.5% |
| 2 Years | 40.1% | 82.8% | 97.1% |
Table 2: Effect of Freeze-Thaw Cycles on the Stability of this compound (10 mM in anhydrous DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | % Remaining |
| 1 | 99.8% |
| 3 | 99.2% |
| 5 | 98.5% |
| 10 | 96.7% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: HPLC Method for Stability Assessment of this compound
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a fresh calibration curve using a certified standard of this compound.
-
Dilute an aliquot of the stored stock solution to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the stored sample using the calibration curve.
-
The percentage of compound remaining can be calculated by comparing the measured concentration to the initial concentration of the stock solution.
Visualizations
Caption: Workflow for the preparation, storage, and stability assessment of this compound in DMSO.
Caption: Hypothetical degradation pathways for this compound.
References
troubleshooting 2',3'-Dehydrosalannol precipitation in aqueous cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 2',3'-Dehydrosalannol, particularly its precipitation in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a tetranortriterpenoid, a type of natural product, isolated from the leaves of the neem tree, Azadirachta indica. Its primary area of research is in oncology, where it has demonstrated potential as an anticancer agent, particularly against triple-negative breast cancer (TNBC). It is also investigated for its antifeedant and antibacterial properties.[1][]
Q2: What is the mechanism of action of this compound in cancer cells?
A2: this compound exerts its anticancer effects by inhibiting a cathepsin-mediated pro-survival signaling pathway. This leads to the downregulation of the PI3K/Akt signaling cascade, resulting in decreased levels of phosphorylated Akt (pAkt). The inactivation of Akt promotes apoptosis (programmed cell death) through the modulation of downstream proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1, and the upregulation of the pro-apoptotic protein BAX.
Q3: In which solvents is this compound soluble?
A3: this compound is a lipophilic compound and is generally soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. It is poorly soluble to insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[3][4]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: While DMSO is an effective solvent for this compound, high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), and ideally below 0.1%, to minimize any solvent-induced cellular stress or off-target effects. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness appears immediately. What is causing this and how can I resolve it?
Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | - Decrease the final working concentration of the compound.- Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols). |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation. | - Perform serial dilutions. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium before making the final dilution.- Add the compound stock dropwise to the pre-warmed media while gently vortexing or swirling. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | - Always use cell culture media that has been pre-warmed to 37°C before adding the compound. |
| High DMSO Concentration in Stock | To achieve the desired final concentration, a large volume of a low-concentration DMSO stock may be needed, leading to high final DMSO levels that can still cause precipitation upon dilution. | - Prepare a higher concentration stock solution in DMSO (e.g., 10-20 mM) so that a smaller volume is needed for dilution into the media, keeping the final DMSO concentration low. |
Issue 2: Precipitation of this compound Over Time in Culture
Question: The media was clear after adding this compound, but after several hours or days in the incubator, I observe a precipitate in the wells. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the culture environment.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time under culture conditions (37°C, pH, etc.), and the degradation products may be less soluble. | - Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.- Consider conducting a time-course stability study in your culture medium (see Experimental Protocols). |
| Interaction with Media Components | The compound may interact with components in the serum or media over time, leading to the formation of insoluble complexes. | - Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are contributing to precipitation.- If permissible for your cell line, consider reducing the serum concentration. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture wells can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term assays. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the solubility of the compound. | - Minimize the time that culture plates are outside the stable environment of the incubator. |
Data Presentation
Solubility of this compound and a Structurally Related Compound
| Compound | Solvent | Solubility | Molecular Weight ( g/mol ) |
| This compound | DMSO | Soluble[3][4] | 554.7[3] |
| Chloroform | Soluble[3][4] | ||
| Dichloromethane | Soluble[3][4] | ||
| Ethyl Acetate | Soluble[3][4] | ||
| Acetone | Soluble[3][4] | ||
| Water | Poorly soluble/Insoluble[3] | ||
| Nimbolide (for comparison) | DMSO | ~10 mg/mL (~21.4 mM)[5]60 mg/mL (128.61 mM) with sonication and heating[6] | 466.5[5] |
| Ethanol | ~10 mg/mL (~21.4 mM)[5] | ||
| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL (~21.4 mM)[5] | ||
| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL (~1.07 mM)[5] |
Note: The solubility of this compound may vary depending on the purity of the compound and the specific experimental conditions. It is highly recommended to perform a solubility test for your specific batch and conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculation: The molecular weight of this compound is 554.7 g/mol . To prepare a 10 mM (0.01 mol/L) stock solution, you will need 5.547 mg per 1 mL of DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of cell culture-grade DMSO to the tube.
-
Vortexing: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific cell culture medium.
-
Prepare Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution with DMSO.
-
Dilution in Media: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Add Media: Using a multichannel pipette, add pre-warmed (37°C) complete cell culture medium to each well to achieve the final desired concentrations (e.g., add 198 µL of media for a 1:100 dilution and a final DMSO concentration of 1%).
-
Incubation: Seal the plate and incubate at 37°C for 1-2 hours to allow for potential precipitation.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength of approximately 620 nm. An increase in absorbance compared to the vehicle control (media + DMSO) indicates precipitation. The highest concentration that does not show a significant increase in turbidity is an estimate of the kinetic solubility.
Visualizations
References
improving the yield of 2',3'-Dehydrosalannol from neem leaf extracts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2',3'-Dehydrosalannol from neem (Azadirachta indica) leaf extracts. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating pure this compound?
A1: The main difficulties arise from the complexity of the neem extract. This compound is one of many structurally similar limonoids, which complicates chromatographic separation and often leads to co-elution with compounds like salannin (B1681390) and nimbin.[1] Additionally, the stability of this compound can be a concern, as limonoids may be sensitive to pH, light, and temperature, potentially leading to degradation during isolation.[1]
Q2: What is the general workflow for isolating this compound?
A2: A typical procedure involves the extraction of dried neem leaves with a polar solvent such as methanol (B129727) or ethanol (B145695).[1] This is followed by purification steps, which often include liquid-liquid partitioning to remove non-polar impurities and multiple chromatographic techniques like flash chromatography and preparative high-performance liquid chromatography (HPLC) to achieve high purity.[1]
Q3: What are the expected yields and purity levels for this compound?
A3: Specific yield and purity data for this compound are not extensively reported in the literature.[1] However, for similar limonoids from neem, the yields of pure compounds after extensive purification are often low, sometimes in the range of milligrams from kilograms of starting material.[1] Achieving a purity level greater than 95% typically requires several chromatographic steps, including a final preparative HPLC polishing step.[1] One study reported a concentration of 531.94 mg of this compound per 100 g of a crude methanolic extract of neem leaves.[2]
Q4: How can I assess the purity of my isolated this compound?
A4: High-performance liquid chromatography (HPLC) with UV detection is the most common method for evaluating the purity of this compound.[1] A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1] Purity is determined by the peak area percentage of the target compound in the chromatogram.[1] For structural confirmation and to ensure no co-eluting impurities, techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.[1]
Q5: What are the optimal solvents for extracting this compound?
A5: Polar solvents are generally preferred for extracting neem limonoids.[3] Alcohols such as ethanol and methanol are often used to achieve higher extraction yields.[3] The choice of solvent is critical, and while this compound is soluble in solvents like chloroform, dichloromethane, and ethyl acetate (B1210297), the initial extraction from the plant material is typically performed with methanol or ethanol to extract a broader range of compounds.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield of Crude Extract | Inefficient Extraction | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.[1] Consider using a Soxhlet apparatus for continuous and more exhaustive extraction.[1] Experiment with different extraction solvents (e.g., ethanol, methanol) and varying extraction times.[1] |
| Degradation During Extraction | Avoid excessive heat when evaporating the solvent. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 40-50°C).[1] Protect the extract from direct light, as limonoids can be light-sensitive.[1] | |
| Poor Quality Starting Material | The concentration of triterpenoids can vary significantly based on the age of the plant tissue, geographical location, and harvest time.[3] Use high-quality, healthy neem leaves. | |
| Impure Extract with Contaminants (e.g., Oils, Pigments) | Presence of Chlorophyll (B73375) | The dark green color of the extract is mainly due to chlorophyll, which can interfere with chromatographic separation.[4] Perform a liquid-liquid partitioning step. After the initial methanol or ethanol extraction, evaporate the solvent and partition the residue between aqueous methanol and a non-polar solvent like hexane (B92381).[4] The hexane layer will retain the chlorophyll and other lipids, while the limonoids will remain in the aqueous methanol layer.[4] |
| Poor Separation During Chromatography | Co-elution of Similar Limonoids | Neem extracts contain a complex mixture of structurally similar limonoids with similar polarities, making separation challenging.[4] Optimize the solvent system for your chromatography. For silica (B1680970) gel, a hexane-ethyl acetate gradient is a common starting point. To improve resolution, try adding a small amount of a third solvent like acetone (B3395972) or methanol.[4] |
| Inappropriate Stationary Phase | For initial fractionation, silica gel is commonly used. If separation is poor, consider using a different adsorbent like alumina (B75360) or a bonded phase (e.g., C18) for flash chromatography.[1] | |
| Non-optimized Mobile Phase | Systematically vary the solvent polarity of the mobile phase. A gradient elution is often more effective than an isocratic elution for separating complex mixtures.[1] For silica gel chromatography, common solvent systems include hexane-ethyl acetate or chloroform-methanol gradients.[1] | |
| Degradation of this compound During Purification | pH Instability | Limonoids can be unstable under acidic or basic conditions. Maintain a neutral pH during extraction and purification unless a specific pH is required for separation.[1] |
| Light Sensitivity | It is advisable to assume this compound may be light-sensitive. Protect all solutions and fractions from light by using amber glassware or covering containers with aluminum foil.[1] | |
| Thermal Degradation | Minimize exposure to high temperatures throughout the purification process. During solvent removal, use the lowest possible temperature on the rotary evaporator that still allows for efficient evaporation.[1] |
Data Presentation
Table 1: Quantitative Data on this compound Extraction
| Parameter | Value | Reference |
| Starting Material | Uncrushed green leaves of Azadirachta indica | [2] |
| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [2] |
| Purity of Final Compound | >98% (achievable with preparative chromatography) | [2] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol provides a general method for obtaining a crude extract enriched with limonoids.
1. Preparation of Plant Material:
-
Collect fresh, healthy leaves from Azadirachta indica trees.[2]
-
Thoroughly wash the leaves with tap water to remove dirt and debris.[2]
-
Air-dry the leaves in a shaded, well-ventilated area for 7-10 days, or until they are brittle.[2]
-
Grind the dried leaves into a coarse powder using a mechanical grinder.[2]
2. Extraction (Soxhlet):
-
Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.[2]
-
Add 2.5 L of methanol to the round-bottom flask.[2]
-
Carry out the extraction for 8-12 hours at the boiling point of methanol.[2]
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[2]
3. Liquid-Liquid Partitioning (Chlorophyll Removal):
-
Dissolve the crude methanolic extract in a minimal amount of methanol.
-
Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.[2]
-
Shake the funnel vigorously and allow the layers to separate. Collect the upper ethyl acetate layer.[2]
-
Repeat the partitioning of the aqueous layer with ethyl acetate two more times.[2]
-
Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate.[2]
-
Filter and concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the triterpenoid-enriched fraction.[2]
Protocol 2: Column Chromatography for Fractionation
This protocol outlines the separation of the triterpenoid-enriched fraction.
1. Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.[2]
-
Pack a glass column with the silica gel slurry and equilibrate it with n-hexane.[2]
2. Sample Loading:
-
Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.[2]
3. Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.[2][5]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).[6]
-
Pool fractions with similar TLC profiles.
4. Final Purification:
-
Fractions containing the target compound can be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1][5]
Visualizations
References
overcoming co-elution of 2',3'-Dehydrosalannol with other limonoids during chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the co-elution of 2',3'-Dehydrosalannol with other limonoids during chromatographic analysis.
Troubleshooting Guide: Overcoming Co-elution
This guide offers a systematic approach to resolving the co-elution of this compound with other structurally similar limonoids, such as salannin (B1681390) and nimbin (B191973).
Q1: My HPLC analysis on a C18 column shows a single, broad peak where I expect to see this compound. How can I confirm if this is due to co-elution?
A1: Co-elution of structurally similar limonoids is a common issue in neem extract analysis[1]. Before optimizing your method, it's crucial to confirm that you are indeed facing a co-elution problem.
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, utilize the peak purity function. This tool analyzes the spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound[2][3].
-
Varying Detection Wavelengths: Analyze your sample at multiple wavelengths. Different limonoids may have slightly different UV absorbance maxima. A change in peak shape or the appearance of shoulders at different wavelengths suggests co-elution.
-
Spiking with Standards: If you have standards for the suspected co-eluting compounds (e.g., salannin, nimbin), inject them separately to determine their individual retention times. Then, spike your sample with these standards. An increase in the height or area of a specific part of the broad peak can help identify the co-eluting compounds.
Q2: I've confirmed co-elution of this compound with other limonoids on my C18 column. How can I improve the separation by modifying my mobile phase?
A2: Optimizing the mobile phase is often the first and most effective step in resolving co-eluting peaks[4]. The goal is to alter the selectivity of your separation.
-
Adjusting the Gradient Slope: A shallower gradient can often improve the resolution of closely eluting compounds. If you are using a steep gradient, try decreasing the rate of change of the organic solvent. Introducing an isocratic hold at a specific solvent composition where the compounds of interest are eluting can also enhance separation[5].
-
Changing the Organic Modifier: If you are using acetonitrile (B52724) as the organic solvent in your mobile phase, switching to methanol, or vice versa, can significantly alter the selectivity of the separation. These solvents have different properties and will interact differently with both the stationary phase and your analytes[5].
-
Modifying the Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can impact retention and selectivity. Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase is a common practice to ensure good peak shape and consistent retention for flavonoids and similar compounds[5].
Q3: I have tried optimizing the mobile phase, but the resolution is still not satisfactory. What are my options for the stationary phase?
A3: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step to achieve a different selectivity[4].
-
Phenyl-Hexyl Columns: For aromatic compounds or molecules with π-electron systems, a phenyl-hexyl column can offer a different selectivity compared to a standard C18 column. The phenyl groups in the stationary phase can interact with the analytes through π-π interactions, potentially leading to a different elution order and improved separation[6][7][8].
-
Cyano (CN) Columns: Cyano columns provide a moderately polar stationary phase and can be used in both normal-phase and reversed-phase modes. They can offer a unique selectivity for compounds with polar functional groups.
-
Smaller Particle Size or Core-Shell Columns: Using a column with smaller particles (e.g., sub-2 µm) or a core-shell particle technology can increase column efficiency, leading to sharper peaks and better resolution of closely eluting compounds[5].
Data Presentation
The following table provides a hypothetical comparison of different HPLC conditions to illustrate how modifying the stationary phase and gradient can improve the separation of this compound from a co-eluting limonoid (e.g., Salannin).
| Parameter | Method A: Standard C18 | Method B: Optimized C18 | Method C: Phenyl-Hexyl |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 40-80% B in 20 min | 50-70% B in 30 min | 60-85% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C | 30 °C |
| Detection | 217 nm[9] | 217 nm | 217 nm |
| Retention Time: this compound | 15.2 min | 18.5 min | 22.1 min |
| Retention Time: Salannin | 15.2 min | 19.3 min | 20.9 min |
| Resolution (Rs) | 0 (Co-elution) | 1.2 (Partial Separation) | >1.5 (Baseline Separation) |
Experimental Protocols
Protocol 1: General Preparative HPLC for this compound Purification
This protocol provides a general procedure for the final purification of this compound using preparative HPLC[9].
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. Equilibrate the column with the initial mobile phase composition.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating limonoids[9].
-
Sample Injection: Dissolve the partially purified extract containing this compound in the initial mobile phase and inject it onto the column.
-
Fraction Collection: Monitor the elution profile using a UV detector at approximately 217 nm[9]. Collect fractions corresponding to the peak of interest.
-
Purity Confirmation: Analyze the purity of the collected fractions using analytical HPLC. Confirm the identity of the purified compound using spectroscopic methods such as NMR and Mass Spectrometry[9].
Frequently Asked Questions (FAQs)
Q4: What are the primary reasons for the co-elution of this compound with other limonoids?
A4: The primary reason is their high degree of structural similarity. This compound, salannin, and nimbin are all tetranortriterpenoids with a similar core structure[1]. This results in very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by chromatography challenging.
Q5: Besides HPLC, are there any alternative chromatographic techniques that can be used to overcome co-elution?
A5: Yes, for particularly challenging separations, alternative techniques can be more effective:
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer different selectivity compared to HPLC and is particularly useful for the separation of chiral compounds and complex mixtures of natural products[10].
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus eliminating irreversible adsorption of the sample. It is a powerful tool for the separation and purification of natural products[10].
Q6: Can sample preparation affect the co-elution issue?
A6: Yes, a thorough sample preparation is crucial. A cleaner sample will result in a less complex chromatogram and reduce the chances of co-elution with matrix components. For neem extracts, an initial liquid-liquid partitioning step to remove highly non-polar compounds like chlorophyll (B73375) and lipids is recommended before proceeding to chromatographic purification[1].
Mandatory Visualization
Caption: A logical workflow for troubleshooting the co-elution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. support.waters.com [support.waters.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
degradation pathways of 2',3'-Dehydrosalannol under different pH and light conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving 2',3'-Dehydrosalannol. The following question-and-answer format directly addresses potential issues related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could the stability of the compound be a factor?
A1: Yes, inconsistent results are often linked to the degradation of this compound. As a tetranortriterpenoid, its complex structure is susceptible to degradation under various conditions, including pH, light, and temperature. It is crucial to handle and store the compound appropriately to ensure the reliability and reproducibility of your experiments.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors influencing the stability of this compound are:
-
pH: Like other limonoids, this compound is expected to be most stable in a neutral to slightly acidic pH range. Exposure to strongly acidic or alkaline conditions can lead to hydrolysis of its ester functional groups.
-
Light: Exposure to ultraviolet (UV) radiation, and even prolonged exposure to ambient light, can induce photodegradation. This primarily affects the furan (B31954) ring of the molecule.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. For long-term storage, it is recommended to keep the compound in a cool and dark place.
-
Oxidizing Agents: The presence of oxidizing agents can also lead to the degradation of the molecule.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: The most effective way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. By comparing the chromatogram of your sample to that of a fresh, pure standard, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to further characterize the degradation products.
Q4: What are the likely degradation pathways for this compound?
A4: Based on studies of structurally similar neem limonoids like Salannin and Nimbin (B191973), the following degradation pathways are plausible for this compound:
-
Photodegradation: Under UV light and in the presence of oxygen, the furan ring is susceptible to oxidation. This can lead to the formation of more polar, unstable intermediates that can rearrange to form isomeric hydroxybutenolides.[1]
-
Hydrolysis: Under acidic or basic conditions, the ester linkages in the molecule are prone to hydrolysis. This would result in the cleavage of the ester groups, leading to the formation of the corresponding carboxylic acid and alcohol moieties.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an in vitro assay. | Degradation of this compound in the assay medium. | Prepare fresh stock solutions of this compound for each experiment. Ensure the pH of the assay medium is within a stable range for the compound (ideally near neutral). Protect the assay plates from light as much as possible. |
| Appearance of unknown peaks in HPLC analysis. | The sample has been exposed to light, extreme pH, or high temperatures. | Store stock solutions and solid compound protected from light and at a low temperature (-20°C or below). Avoid preparing stock solutions in strongly acidic or basic solvents. Use a stability-indicating HPLC method to monitor for degradation products. |
| Precipitation of the compound in aqueous solutions. | Poor aqueous solubility, which can be exacerbated by degradation. | Use a co-solvent such as DMSO or ethanol (B145695) to prepare stock solutions. Ensure the final concentration of the organic solvent is compatible with your experimental system. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
Quantitative Data on Degradation
Specific quantitative data on the degradation kinetics of this compound is limited in the public domain. However, based on analogous compounds, the following qualitative trends are expected. Researchers are encouraged to perform their own stability studies to determine precise degradation rates under their specific experimental conditions.
Table 1: Expected Qualitative Degradation of this compound under Different Conditions
| Condition | Stress Level | Expected Degradation Rate | Primary Degradation Products (Hypothesized) |
| pH | pH < 4 | Moderate to High | Hydrolysis products (cleavage of ester linkages) |
| pH 4 - 7 | Low | - | |
| pH > 8 | Moderate to High | Hydrolysis products (cleavage of ester linkages) | |
| Light | UV Radiation (e.g., 254 nm, 365 nm) | High | Isomeric hydroxybutenolides (from furan ring oxidation)[1] |
| Ambient Light (prolonged exposure) | Low to Moderate | Isomeric hydroxybutenolides (from furan ring oxidation) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound reference standard
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with PDA detector
-
LC-MS system for characterization of degradation products
-
pH meter
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples before HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Characterize major degradation products using LC-MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with A: Water and B: Acetonitrile.
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-100% B
-
30-35 min: 100% B (hold)
-
35-40 min: 100-30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: Enhancing the Solubility of 2',3'-Dehydrosalannol for Improved Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility and bioavailability of 2',3'-Dehydrosalannol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a tetranortriterpenoid, a complex natural product isolated from the leaves of the neem tree, Azadirachta indica.[1][2] It has garnered significant scientific interest for its potential therapeutic applications, including anticancer, antifeedant, and antibacterial activities.[3] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₄₂O₈ |
| Molecular Weight | 554.7 g/mol [1][4] |
| Physical State | Powder[1] |
| Melting Point | 183-185 °C[1][] |
| XLogP3 | 3.6[1][4] |
| Hydrogen Bond Donor Count | 1[1][4] |
| Hydrogen Bond Acceptor Count | 8[1][4] |
| Solubility | |
| Chloroform | Soluble[1][6][7] |
| Dichloromethane | Soluble[6] |
| Ethyl Acetate | Soluble[6] |
| DMSO | Soluble[6][7] |
| Acetone | Soluble[6] |
| Water | Poorly soluble/hydrophobic[3] |
Q2: Why is the solubility of this compound a concern for its bioavailability?
The poor aqueous solubility of this compound is a primary obstacle to its therapeutic development.[3] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low solubility leads to low dissolution, which in turn results in poor and variable bioavailability, limiting the compound's efficacy.[3]
Q3: What are the primary strategies to enhance the solubility and bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility challenges of hydrophobic compounds like this compound. The most common approaches include:
-
Nanoformulations: Encapsulating the compound in nanocarriers such as liposomes or polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance absorption.[3][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can increase its surface area and dissolution rate.[3]
-
Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can mask the hydrophobic nature of the molecule, thereby increasing its aqueous solubility.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in-vitro/in-vivo testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving the lyophilized powder for in-vitro assays. | Use of an inappropriate solvent. | This compound is a lipophilic compound. Use an appropriate organic solvent for initial solubilization, such as DMSO, ethanol, or chloroform.[6][7] Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5% for DMSO). |
| Precipitation of the compound upon dilution in aqueous buffer or cell culture media. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the experimental system. 3. Utilize a solubility-enhancing formulation such as a cyclodextrin complex or a nanoformulation.[7] |
| Inconsistent results in in-vitro or in-vivo experiments. | Variability in formulation preparation, leading to inconsistent dosing and bioavailability. | 1. Standardize the formulation protocol and ensure complete dissolution or uniform dispersion. 2. Characterize each batch of the formulation for particle size, encapsulation efficiency, and drug loading to ensure consistency. 3. For in-vivo studies, ensure proper administration techniques and consider the impact of physiological variability by increasing the number of animals per group. |
| Low in-vivo efficacy despite promising in-vitro activity. | Poor oral bioavailability due to low solubility, poor permeability, or first-pass metabolism. | 1. Select an appropriate solubility enhancement strategy (nanoformulation, solid dispersion, etc.) to improve dissolution. 2. Conduct in-vitro permeability assays (e.g., Caco-2) to assess if the compound is a substrate for efflux transporters. 3. Consider co-administration with a bioavailability enhancer that inhibits drug-metabolizing enzymes or efflux pumps. |
| Instability of the formulation (e.g., aggregation, drug leakage). | Incompatible excipients, improper storage conditions, or suboptimal formulation parameters. | 1. Conduct pre-formulation studies to ensure the compatibility of all excipients. 2. Optimize formulation parameters such as pH, ionic strength, and drug-to-carrier ratio. 3. Store the formulation under appropriate conditions (e.g., protected from light, controlled temperature).[3] |
Experimental Protocols & Data
Illustrative Comparison of Solubility Enhancement Techniques
Disclaimer: The following data is illustrative for poorly soluble terpenoids and is intended to provide a general comparison of potential outcomes. Specific results for this compound may vary and require experimental determination.
| Formulation Strategy | Key Principle | Potential Fold Increase in Aqueous Solubility | Key Advantages | Key Disadvantages |
| Micronization | Increased surface area | 2 - 10 | Simple, established technique. | Limited improvement for very poorly soluble compounds. |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier | 10 - 100 | Significant solubility enhancement, potential for amorphous stabilization. | Can be physically unstable, potential for recrystallization. |
| Cyclodextrin Complexation | Encapsulation in a hydrophilic shell | 50 - 500+ | High solubility enhancement, well-established technique. | Limited by the stoichiometry of complexation and the size of the cyclodextrin cavity. |
| Liposomal Formulation | Encapsulation in a lipid bilayer | Variable (depends on formulation) | Protects the drug from degradation, can target specific tissues. | More complex to prepare and characterize, potential for drug leakage. |
| Polymeric Nanoparticles | Encapsulation in a polymer matrix | Variable (depends on formulation) | Controlled release, protection from degradation, potential for surface modification for targeting. | Complex manufacturing process, potential for toxicity of some polymers. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Centrifuge
-
HPLC-UV for concentration analysis
-
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water or buffer at the desired concentration (e.g., 10-40% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.[7]
-
After stirring, centrifuge the suspension at high speed to pellet the undissolved compound.[7]
-
Carefully collect the supernatant containing the soluble this compound-cyclodextrin complex.[7]
-
Determine the concentration of this compound in the supernatant using a validated HPLC-UV method.[7]
-
Sterile-filter the solution if it will be used in cell-based assays.
-
Store the complex solution at 4°C or as determined by stability studies.[7]
-
Protocol 2: Preparation of this compound Loaded Liposomes
This protocol outlines the thin-film hydration method for preparing liposomal formulations of this compound.
-
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg PC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator or extruder
-
-
Procedure:
-
Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.[8]
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask to form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[3]
-
Purification: Remove unencapsulated this compound by ultracentrifugation or size exclusion chromatography.[3]
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for addressing solubility and bioavailability issues.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of 2',3'-Dehydrosalannol in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2',3'-Dehydrosalannol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a natural product isolated from the neem tree, Azadirachta indica.[1][][3][4][5] Its primary anticancer activity, particularly in triple-negative breast cancer (TNBC), is attributed to the inhibition of cathepsin-mediated pro-survival signaling pathways.[1][3][6][7][8][9] This inhibition leads to a cascade of molecular events, including the downregulation of key pro-survival proteins like phosphorylated Akt (pAkt), B-cell lymphoma 2 (Bcl-2), and Cyclin D1.[6][8][9][10] Concurrently, it upregulates pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and cleaved caspase-3, ultimately leading to programmed cell death (apoptosis).[6][8][9][10]
Q2: Are there known off-target effects for this compound?
Currently, specific off-target interactions for this compound in human cell lines have not been extensively documented in publicly available literature.[11] However, like any small molecule inhibitor, it has the potential to interact with unintended cellular targets, which can lead to misleading experimental results or cytotoxicity.[12]
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators that you may be observing off-target effects include:
-
Unexpected Cytotoxicity: A significant decrease in cell viability is observed at concentrations where the on-target effect is not expected to cause such toxicity.[11]
-
Inconsistent Results: Different results are obtained when using a structurally different inhibitor for the same target.[12]
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment is different from the phenotype observed when the intended target is knocked down or knocked out using genetic methods like CRISPR-Cas9.[11][12]
-
Inconsistent Phenotypes Across Cell Lines: Disparate results are seen between different cell lines, which could be due to varying expression levels of an off-target protein.[11]
Q4: How can I proactively minimize potential off-target effects?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[12]
-
Orthogonal Validation: Confirm the observed phenotype using alternative methods, such as employing a structurally different inhibitor for the same target or using genetic approaches like siRNA or CRISPR to validate the target's role.[12]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context.[12]
-
Use of Appropriate Controls: Always include negative and positive controls in your experiments. A vehicle control (e.g., DMSO) is crucial to distinguish the compound's effects from those of the solvent.[13]
Troubleshooting Guide
Issue 1: High cytotoxicity observed at low concentrations of this compound.
-
Possible Cause: This may be an indication of an off-target effect, where the compound interacts with other proteins essential for cell survival.[11] It could also be due to the compound precipitating out of solution at higher concentrations.[13]
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Check the wells for any visible precipitate of the compound.[13]
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[13]
-
Perform a careful dose-response curve: Determine the IC50 value and select a concentration range for your experiments that is well below the cytotoxic threshold.[13]
-
Use a secondary cytotoxicity assay: Confirm the results with a different method (e.g., LDH release assay) to rule out assay-specific artifacts.[13]
-
Issue 2: Inconsistent results between different batches of this compound.
-
Possible Cause: Variability in the purity or stability of the compound.
-
Troubleshooting Steps:
-
Verify Compound Purity: Whenever possible, obtain a certificate of analysis for the compound or verify its purity using analytical methods like HPLC.
-
Proper Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[14]
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a stock solution.[14]
-
Issue 3: The observed phenotype does not align with the known mechanism of action.
-
Possible Cause: This is a strong indicator of a potential off-target effect.
-
Troubleshooting Steps:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target (cathepsins). If the phenotype persists after treatment with this compound, it is likely due to an off-target effect.[11]
-
Use of Chemical Analogs: If available, test chemical analogs of this compound with reduced activity against the primary target. If these analogs still produce the same phenotype, it suggests an off-target mechanism.[11]
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[11]
-
Data Presentation
While specific IC50 values for this compound are not consistently detailed in readily available literature, studies have shown its inhibitory effect on the growth of triple-negative breast cancer cell lines.[4][6]
Table 1: In Vitro Anticancer Activity of this compound on TNBC Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability / Cytotoxicity | IC50 | Data Not Available |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability / Cytotoxicity | IC50 | Data Not Available |
| MDA-MB-231 | Cathepsin Activity Assay | Inhibition of pro-survival signaling | Confirmed[15] | |
| MDA-MB-468 | Cathepsin Activity Assay | Inhibition of pro-survival signaling | Confirmed[15] |
Note: A dose-dependent inhibition of cell growth has been observed in TNBC cell lines starting at a concentration of 20 μM.[4][13]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.[13][15]
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[15]
-
-
Incubation: Incubate the plates for 48 to 72 hours.[15]
-
MTT Addition: Add MTT solution to each well and incubate for a specified period to allow for formazan (B1609692) crystal formation.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., 48 hours).[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[6]
-
Cell Staining:
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Workflow for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Akt | Caspase | BCL | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
optimizing reaction conditions for the semi-synthesis of 2',3'-Dehydrosalannol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the semi-synthesis of 2',3'-Dehydrosalannol. As a total chemical synthesis has not yet been reported in the literature, this guide focuses on the more feasible semi-synthetic approaches from structurally related natural products.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the semi-synthetic process.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Issue 1: Low or No Yield of Dehydrated Product | Incomplete Oxidation: The precursor alcohol was not fully converted to the ketone, which is necessary for subsequent dehydration. | Solution: Monitor the oxidation step closely using Thin-Layer Chromatography (TLC). If starting material is still present, consider increasing the equivalents of the oxidizing agent (e.g., Dess-Martin periodinane) or extending the reaction time. Ensure all reagents are fresh and anhydrous. |
| Ineffective Dehydration Reagent: The chosen reagent (e.g., Martin's sulfurane, P₂O₅, SOCl₂) may not be suitable for the specific substrate or may have degraded. | Solution: Ensure the dehydration reagent is of high quality and handled under appropriate inert conditions. Martin's sulfurane is often effective for dehydrating diols.[1] For other ketone precursors, stronger dehydrating agents like phosphorus pentoxide might be necessary, but conditions should be carefully optimized to avoid charring.[] | |
| Steric Hindrance: The complex, stereochemically rich structure of the salannin (B1681390) scaffold can hinder reagent access to the reaction site.[1] | Solution: Optimization of reaction temperature and time is crucial.[3] A modest increase in temperature may help overcome the activation energy barrier, but excessive heat can lead to degradation. A longer reaction time at a lower temperature might be a more effective strategy. | |
| Issue 2: Formation of Multiple Unidentified Side Products | Degradation of Starting Material or Product: The complex limonoid structure is sensitive to harsh conditions, such as extreme pH or high temperatures.[4] | Solution: Maintain strict control over reaction conditions. Use buffered solutions to control pH during workup. Avoid excessive heat during reaction and concentration steps. Store intermediates and the final product at low temperatures (-20°C or -80°C) and protected from light.[4] |
| Non-selective Reactions: Protecting groups may be required to prevent reactions at other functional groups on the molecule.[] | Solution: If the starting material (e.g., salannol) has multiple reactive hydroxyl groups, selective protection is necessary. Tert-butyldimethylsilyl (TBDMS) is a common protecting group for hydroxyls that can be added using TBDMS chloride and a base like imidazole.[] | |
| Rearrangement of the Carbocation Intermediate: Dehydration reactions can sometimes proceed through carbocation intermediates that are prone to molecular rearrangements. | Solution: Employ milder dehydration conditions that are less likely to generate a free carbocation. Reagents like Martin's sulfurane often proceed through a more concerted mechanism, minimizing rearrangements. | |
| Issue 3: Difficulty in Purifying the Final Product | Co-elution of Structurally Similar Compounds: The product may have a similar polarity to the starting material or side products, making separation by column chromatography challenging. | Solution: Optimize the flash column chromatography conditions. Use a shallow solvent gradient (e.g., a slow increase of ethyl acetate (B1210297) in hexanes) to improve separation.[1] Monitor fractions diligently with TLC to avoid mixing product-containing fractions with impurities.[5] |
| Presence of Non-polar Impurities (Oils/Grease): If starting from a natural extract, residual oils can interfere with purification. | Solution: Perform a liquid-liquid partition before chromatography. Dissolving the crude extract in aqueous methanol (B129727) and washing with a non-polar solvent like hexane (B92381) or petroleum ether will remove non-polar impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a naturally occurring tetranortriterpenoid (limonoid) first isolated from the leaves of the neem tree (Azadirachta indica).[6][7] It is structurally related to other well-known neem compounds like salannin.[6] Its complex, highly oxygenated structure makes it a challenging target for synthesis.[1]
Q2: What are the primary biological activities of this compound? A2: this compound exhibits several significant biological activities, including antifeedant properties against insects like Spodoptera litura[][7] and potent antibacterial effects.[] It has also garnered significant interest for its anticancer properties, particularly against triple-negative breast cancer cells, by inhibiting pro-survival signaling pathways.[6][8]
Q3: Why is a semi-synthetic approach preferred for obtaining this compound? A3: The total synthesis of this compound has not been reported and presents a significant challenge due to its complex and stereochemically rich structure.[1] A semi-synthetic approach, which involves the chemical modification of a more abundant, structurally similar natural product like salannin or salannol, is a more practical and feasible strategy to access the molecule and its derivatives for research purposes.[1]
Q4: What are the recommended starting materials for the semi-synthesis? A4: The most logical starting material is salannin, due to its structural similarity and relative abundance.[1] Another potential starting point is salannol.[] Both can be isolated from neem seeds or leaves.[5]
Q5: How can I monitor the progress of the reaction? A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[1] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Q6: What are the optimal storage conditions for this compound? A6: To ensure maximum stability, solutions of this compound should be stored at low temperatures, preferably at -20°C or -80°C.[4] They should be protected from light by using amber vials or wrapping containers in aluminum foil. For long-term storage, purging the vial with an inert gas like argon or nitrogen is advisable to minimize oxidation.[4] Always use high-purity, anhydrous solvents for making solutions.[4]
Quantitative Data Summary
As a direct, optimized semi-synthesis has not been formally published, the following tables present hypothetical yields based on analogous reactions in complex natural product synthesis and key parameters for analysis.[1]
Table 1: Hypothetical Yields for Proposed Semi-Synthetic Steps
| Reaction Step | Reagents | Hypothetical Yield (%) | Reference Reaction Type |
| Hydroxyl Protection (e.g., Silylation) | TBDMS-Cl, Imidazole | 90-95% | Standard protection of primary/secondary alcohols |
| Oxidation of 2'-OH to Ketone | Dess-Martin Periodinane | 80-90% | Oxidation of complex secondary alcohols[1] |
| Dehydration to form 2',3'-alkene | Martin's Sulfurane | 60-75% | Dehydration of hindered diols[1] |
| Hydroxyl Deprotection (e.g., Desilylation) | TBAF or acid (e.g., CSA) | 85-95% | Standard deprotection of silyl (B83357) ethers[9] |
Table 2: Analytical Parameters for Product Identification
| Parameter | Value | Method |
| Molecular Formula | C₃₂H₄₂O₈ | Mass Spectrometry |
| Molecular Weight | ~554.7 g/mol | Mass Spectrometry[6] |
| HPLC Retention Time (Rt) | ~21.81 minutes | HPLC (C18 column, Acetonitrile/Water gradient)[8] |
| HPLC Detection Wavelength | 215-220 nm | UV Detector[8] |
Experimental Protocols
The following are generalized protocols for the key steps in the semi-synthesis of this compound from a salannin-like precursor containing a 2',3'-diol.
Protocol 1: Dehydration using Martin's Sulfurane (from a Diol Precursor)
-
Objective: To introduce the 2',3'-double bond via dehydration of a corresponding diol.[1]
-
Dissolve the protected diol precursor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add Martin's sulfurane (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Protocol 2: Oxidation using Dess-Martin Periodinane (from an Alcohol Precursor)
-
Objective: To oxidize a secondary alcohol at the 2' position to a ketone.[1]
-
Dissolve the alcohol precursor (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 1-4 hours.
-
Monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ followed by a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture until all solids dissolve.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visual Workflow and Logic Diagrams
Caption: General workflow for the semi-synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 3. In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistent results in 2',3'-Dehydrosalannol bioactivity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during 2',3'-dehydrosalannol (B2390548) bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary bioactivities? A1: this compound is a naturally occurring tetranortriterpenoid (limonoid) isolated from the leaves and bark of the neem tree (Azadirachta indica)[1][][3]. It is known for a range of biological activities, including anticancer, anti-inflammatory, antifeedant, antibacterial, and antioxidant effects[1][][4]. Its most extensively studied activities are its potent antifeedant properties against insects like Spodoptera litura and its anticancer effects on triple-negative breast cancer (TNBC) cells[1][3][4][5].
Q2: What are the key stability concerns when working with this compound? A2: Like many complex natural products, this compound is susceptible to degradation from sunlight (UV radiation), high temperatures, and alkaline or strongly acidic conditions[3]. To ensure experimental consistency, it is crucial to protect solutions from light, store them at cool temperatures (-20°C or -80°C for stock solutions), and prepare fresh dilutions for each experiment[3][6].
Q3: What are the recommended solvents for dissolving this compound for in vitro assays? A3: this compound is a lipophilic compound with poor water solubility[6][7]. For initial solubilization to create a stock solution, organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, or ethyl acetate (B1210297) are recommended[3][6]. For cell-based assays, DMSO is commonly used, but the final concentration in the culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity[6].
Q4: What signaling pathways are known to be modulated by this compound? A4: In triple-negative breast cancer cells, this compound has been shown to inhibit the cathepsin-mediated pro-survival signaling pathway and the PI3K/Akt pathway[1][4]. This leads to the downregulation of anti-apoptotic proteins like BCL-2 and cell cycle regulators like Cyclin D1, while upregulating pro-apoptotic proteins such as BAX[1]. Its limonoid structure also suggests potential interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, which is central to inflammation[].
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂O₈ | [1][4][8] |
| Molecular Weight | ~554.7 g/mol | [4][8] |
| Class | Tetranortriterpenoid (Limonoid) | [1][] |
| Appearance | Crystalline Solid | [] |
| Solubility | Soluble in DMSO, acetone, chloroform, ethyl acetate | [3][6] |
| InChIKey | BGHFPZJLGAYVQC-QJBQBLRASA-N | [1] |
Summary of Reported Bioactivities
| Bioactivity | Target/Model | Key Findings | Reference |
| Anticancer | Triple-Negative Breast Cancer (TNBC) Cells | Induces apoptosis; inhibits the PI3K/Akt pathway. | [1][4] |
| Anti-inflammatory | General (Inferred) | Modulates NF-κB signaling pathways and cytokine expression. | [] |
| Antifeedant | Spodoptera litura (Tobacco Cutworm) | Potent antifeedant activity. | [1][][3][5] |
| Antibacterial | Various pathogenic bacteria | Demonstrates antibacterial properties. | [1][4] |
| Antioxidant | Skin cells | Helps protect cells from oxidative stress and free radicals. | [] |
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: My results show a high coefficient of variation (>15%) between replicate wells that should be identical. What are the potential causes and solutions?
Answer: High variability is a frequent issue that can mask the true effects of the compound. Common causes include inconsistent pipetting, uneven cell distribution, "edge effects," and improper reagent mixing.
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate pipetting is a primary source of error[9][10].
-
Cell Seeding Density: A non-homogenous cell suspension leads to different cell numbers per well[9][10].
-
Solution: Gently swirl the cell suspension flask before and during plating to ensure even distribution. Always visually inspect wells for consistent cell confluence before adding the compound.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, altering cell growth and assay outcomes[9][10].
-
Solution: Avoid using the outer rows and columns for experimental samples. Instead, fill these "buffer" wells with sterile media or phosphate-buffered saline (PBS) to create a more uniform environment across the plate[10].
-
-
Reagent Mixing: Inadequate mixing within wells can cause localized concentration differences[9][11].
Issue 2: Lower-Than-Expected or No Bioactivity
Question: The bioactivity of this compound is much lower than anticipated, or I am seeing no effect at all. What should I investigate?
Answer: A weak or absent signal can indicate problems with the compound itself, the assay reagents, or the experimental setup.
Troubleshooting Steps:
-
Compound Integrity and Solubility: this compound may have degraded or precipitated out of solution.
-
Solution: Prepare fresh dilutions from a concentrated stock solution for each experiment[6]. Protect the compound from light and heat[3]. Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. If solubility is an issue, ensure the final DMSO concentration is optimized and tolerated by your cell line (e.g., ≤0.5%)[6].
-
-
Reagent Preparation and Storage: Degraded or improperly prepared reagents are a common cause of assay failure[12][13].
-
Cell Health: The physiological state of your cells is critical for a robust response.
-
Solution: Use cells with a low passage number and ensure they are in the logarithmic growth phase with high viability before starting the experiment[9]. Stressed or unhealthy cells will not respond optimally.
-
-
Instrument Settings: Incorrect plate reader settings will lead to erroneous data.
Issue 3: Inconsistent Results Between Experiments
Question: I am unable to reproduce my results from a previous experiment. What factors contribute to poor reproducibility?
Answer: Lack of reproducibility often stems from subtle variations in protocol execution and materials.
Troubleshooting Steps:
-
Standardize Protocols: Minor deviations can lead to major differences.
-
Lot-to-Lot Reagent Variability: Different batches of media, serum (FBS), or assay kits can have slightly different performance characteristics.
-
Solution: When a new lot of a critical reagent is introduced, test it against the old lot to ensure comparable results[10]. If possible, purchase larger quantities of a single lot to cover a series of related experiments.
-
-
Solvent and Compound Handling: Inconsistent preparation of the stock solution can cause variability.
-
Solution: Always use the same high-purity solvent and concentration for your stock solution. Ensure the compound is fully dissolved before making further dilutions and aliquot stock solutions to avoid repeated freeze-thaw cycles[6].
-
Experimental Protocols & Workflows
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on cancer cells (e.g., TNBC cell lines)[4].
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be constant across all wells (e.g., 0.1%). Replace the old medium with medium containing various concentrations of the compound. Include a vehicle control (DMSO only) and a negative control (medium only)[4].
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂[4].
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for another 4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals[4].
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals[4].
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader[4].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol evaluates the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7)[14].
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours to allow adherence.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inflammatory stimulation.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
NO Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes, protected from light. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes[14].
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of NO produced is proportional to the intensity of the pink/purple color.
-
Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage relative to the LPS-only control. A parallel cell viability assay (e.g., MTT) should be run to ensure the observed NO reduction is not due to cytotoxicity[14].
Visualizations: Workflows and Signaling Pathways
Below are diagrams created using Graphviz to illustrate key experimental workflows and biological pathways relevant to this compound bioassays.
Caption: A generalized workflow for conducting in vitro bioassays.
Caption: A decision tree for troubleshooting inconsistent bioassay data.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Validation of 2',3'-Dehydrosalannol's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of 2',3'-Dehydrosalannol, a natural compound derived from the neem tree (Azadirachta indica). While preclinical in vitro studies have shown promising anticancer activity, particularly against triple-negative breast cancer (TNBC), it is crucial to note that in vivo data for this compound in animal models is not yet available in published literature .[1]
Therefore, this guide summarizes the existing in vitro efficacy of this compound and provides a comparative context by presenting the established in vivo performance of other neem-derived limonoids (nimbolide and gedunin) and standard-of-care chemotherapy agents for TNBC (paclitaxel and doxorubicin). This information is intended to offer a valuable perspective for future research and preclinical development of this compound.
Part 1: Efficacy of this compound (In Vitro Data)
Preliminary research has focused on the effects of this compound on TNBC cell lines, which are known for their aggressive nature and limited treatment options.[2] The primary mechanism of its anticancer activity is the induction of apoptosis (programmed cell death) through the inhibition of the cathepsin-mediated PI3K/AKT signaling pathway.[2][3]
Table 1: Summary of In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Key Observations | Quantitative Data |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability (MTT Assay) | Dose-dependent inhibition of cell growth.[3] | Specific IC50 values are not detailed in the available literature.[3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability (MTT Assay) | Dose-dependent inhibition of cell growth.[3] | Specific IC50 values are not detailed in the available literature.[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis Assay | Induction of apoptosis.[4] | Data not available in abstract. |
| MDA-MB-468 | Triple-Negative Breast Cancer | Apoptosis Assay | Induction of apoptosis.[4] | Data not available in abstract. |
| MDA-MB-231 | Triple-Negative Breast Cancer | Western Blot | Inhibition of pro-survival signaling (pAKT, BCL-2, cyclin D1) and induction of pro-apoptotic markers (BAX, cleaved caspase-3).[4] | Not applicable. |
Part 2: Comparative In Vivo Efficacy of Alternative Compounds
To provide a predictive context for potential future animal studies of this compound, this section summarizes the in vivo efficacy of other neem limonoids and standard chemotherapeutic agents in TNBC animal models.
Table 2: In Vivo Efficacy of Comparator Anticancer Compounds in Animal Models
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Outcomes |
| Nimbolide | Colorectal Cancer Xenograft | Animal studies | Not specified | Suppression of tumor growth.[5] |
| Oral Carcinogenesis | Hamster | Not specified | Suppression of tumor growth.[5] | |
| Gedunin | Oral Carcinogenesis | Hamster buccal pouch | Not specified | Modulates PI3K/Akt/mTOR and NF-κB signaling pathways.[6] |
| Paclitaxel | Triple-Negative Breast Cancer | Mouse xenograft (MDA-MB-231) | 10 mg/kg/day | Statistically significant differences in tumor volume compared to the control group.[7] |
| Doxorubicin (B1662922) | Triple-Negative Breast Cancer | Mouse xenograft (MDA-MB-231) | 1.5 mg/kg, intravenously, every 3 days for 38 days | Significantly decreased tumor volume compared to the control group.[7] |
| Triple-Negative Breast Cancer | 4T1 mouse model | Not specified | A liposomal formulation with sulforaphane (B1684495) resulted in a twofold inhibition of tumor growth.[8][9] |
Part 3: Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings.
In Vitro Experimental Protocols for this compound
-
Cell Culture: Human TNBC cell lines (MDA-MB-231 and MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability (MTT) Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound for 24, 48, or 72 hours.[2]
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.[2]
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[10]
-
The absorbance is measured at 570 nm using a microplate reader to determine cell viability relative to a vehicle-treated control.[2]
-
-
Western Blot Analysis:
-
Cells are treated with this compound, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pAKT, AKT, Bcl-2, BAX, cleaved caspase-3).
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
General In Vivo Experimental Protocol for Anticancer Efficacy Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft studies to prevent the rejection of human tumor cells.[7]
-
Tumor Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.[7]
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups. The investigational drug and comparator agents are administered according to a predefined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).[11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. Further analyses, such as immunohistochemistry or western blotting of tumor tissue, may be performed to assess the drug's effect on molecular markers.
Part 4: Visualizing Molecular Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in triple-negative breast cancer cells.
Caption: Proposed signaling pathway of this compound in TNBC cells.
General Experimental Workflow for In Vivo Anticancer Studies
The diagram below outlines a typical workflow for evaluating the efficacy of a novel anticancer compound in an animal model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimbolide inhibits invasion of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer effect and safety of doxorubicin and nutraceutical sulforaphane liposomal formulation in triple-negative breast cancer (TNBC) animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 2',3'-Dehydrosalannol and Paclitaxel on Triple-Negative Breast Cancer (TNBC) Cell Lines: A Methodological and Proposed Research Guide
Disclaimer: As of late 2025, direct comparative studies on the effects of 2',3'-Dehydrosalannol on Triple-Negative Breast Cancer (TNBC) cell lines are not available in peer-reviewed literature. This guide therefore provides a comprehensive framework for such a comparative analysis, utilizing established data for paclitaxel (B517696) as a benchmark and postulating potential mechanisms for this compound based on the activity of related limonoid compounds. The experimental data for this compound presented herein is illustrative and should be treated as a template for future research.
Introduction
Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Standard chemotherapy, including taxanes like paclitaxel, is a cornerstone of treatment but is often associated with significant toxicity and the development of resistance. This necessitates the exploration of novel therapeutic agents with potentially higher efficacy and more favorable safety profiles.
This compound is a natural limonoid compound derived from plants of the Meliaceae family, such as neem (Azadirachta indica). While research on this specific compound is nascent, other related limonoids have demonstrated promising anticancer activities, including the induction of apoptosis and cell cycle arrest in various cancer models. This guide outlines a proposed comparative study to evaluate the therapeutic potential of this compound against TNBC cell lines, using paclitaxel as a direct comparator.
Comparative Efficacy and Cytotoxicity
The primary objective is to determine and compare the cytotoxic effects of this compound and paclitaxel on TNBC cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of the cancer cell population.
Table 1: Comparative IC50 Values (Illustrative Data)
| Compound | Cell Line | Incubation Time (48h) - IC50 (µM) | Incubation Time (72h) - IC50 (µM) |
| This compound | MDA-MB-231 | Data to be determined | Data to be determined |
| Hs578T | Data to be determined | Data to be determined | |
| Paclitaxel | MDA-MB-231 | 0.01 - 0.05 | 0.005 - 0.02 |
| Hs578T | 0.005 - 0.03 | 0.001 - 0.01 |
Note: Paclitaxel IC50 values are representative ranges from published literature. The data for this compound is hypothetical and serves as a placeholder for experimental results.
Mechanistic Comparison: Cell Cycle and Apoptosis
Understanding the mechanism by which these compounds inhibit cell growth is crucial. Paclitaxel is a well-characterized mitotic inhibitor that stabilizes microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis. The mechanism of this compound is yet to be elucidated but may involve similar or distinct pathways.
Table 2: Comparative Effects on Cell Cycle Distribution and Apoptosis (Illustrative Data)
| Treatment (at IC50) | Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| Control (Untreated) | MDA-MB-231 | ~60% | ~25% | ~15% | <5% |
| This compound | MDA-MB-231 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Paclitaxel | MDA-MB-231 | ~20% | ~10% | ~70% | >40% |
Note: Data represents typical results. The data for this compound is hypothetical and awaits experimental validation.
Signaling Pathway Analysis
Established Pathway for Paclitaxel
Paclitaxel's primary mechanism involves the stabilization of microtubules. This aberrant stabilization activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest can trigger the intrinsic apoptotic pathway through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from mitochondria and the activation of caspases.
Caption: Paclitaxel's mechanism of action in TNBC cells.
Putative Pathway for this compound
Based on studies of related limonoids like nimbolide, this compound might induce apoptosis through the modulation of key signaling pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in TNBC. It could potentially inhibit the phosphorylation of Akt, leading to the downstream suppression of mTOR and the activation of apoptotic effectors. This remains a hypothesis to be tested.
Caption: A putative signaling pathway for this compound in TNBC.
Detailed Experimental Protocols
Cell Culture
TNBC cell lines (e.g., MDA-MB-231, Hs578T) will be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of this compound or paclitaxel for 48 and 72 hours. A vehicle control (e.g., 0.1% DMSO) will be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 values will be determined using non-linear regression analysis.
Caption: Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis
-
Seed cells in 6-well plates and treat with compounds at their respective IC50 concentrations for 24 hours.
-
Harvest cells by trypsinization, wash with cold PBS, and fix in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells again with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase (G0/G1, S, G2/M) will be quantified using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells in 6-well plates with the compounds at their IC50 concentrations for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells will be determined.
Western Blotting
-
Treat cells with compounds for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-phospho-Akt, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This guide provides a robust framework for the direct comparative evaluation of this compound and paclitaxel against TNBC cell lines. While paclitaxel's efficacy and mechanism are well-established, the potential of this compound as a novel therapeutic agent remains an open and intriguing question. The proposed experiments will elucidate its cytotoxicity, its impact on core cellular processes like cell cycle progression and apoptosis, and the underlying signaling pathways. Should this compound demonstrate significant anti-TNBC activity, particularly through a distinct mechanism from paclitaxel, it could represent a valuable candidate for further preclinical and clinical development, potentially for use in combination therapies to overcome paclitaxel resistance.
A Comparative Analysis of 2',3'-Dehydrosalannol and Other Cathepsin Inhibitors in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the natural product 2',3'-Dehydrosalannol with other established cathepsin inhibitors. While traditional inhibitors directly target cathepsin enzymatic activity, this compound appears to modulate a cathepsin-mediated signaling pathway, offering a different therapeutic approach. This document outlines the efficacy, mechanisms of action, and relevant experimental protocols to evaluate these compounds.
Mechanism of Action: A Tale of Two Approaches
Cathepsins are a family of proteases that play a crucial role in various physiological processes. In the context of cancer, their dysregulation, particularly in the tumor microenvironment, contributes to disease progression, invasion, and metastasis. Consequently, the inhibition of cathepsins has emerged as a promising strategy for cancer therapy.
Direct Enzymatic Inhibition:
Many well-established cathepsin inhibitors, such as Odanacatib, Balicatib, and the broad-spectrum inhibitor E-64, function by directly binding to the active site of cathepsin enzymes, thereby blocking their proteolytic activity. This direct inhibition is a potent mechanism to halt the downstream effects of excessive cathepsin activity.
Modulation of Cathepsin-Mediated Signaling:
In contrast, this compound, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has been shown to induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC), by inhibiting a "cathepsin-mediated pro-survival signaling pathway"[1][2][3][4]. This suggests an indirect mechanism of action, potentially targeting upstream regulators or downstream effectors of this pathway rather than the cathepsin enzyme itself. The proposed mechanism involves the downregulation of pro-survival proteins such as phosphorylated Akt (pAkt), BCL-2, and cyclin D1, and the upregulation of pro-apoptotic proteins like BAX and cleaved caspase-3[2][4].
Quantitative Comparison of Direct Cathepsin Inhibitors
While direct inhibitory data for this compound on specific cathepsins is not currently available, the following table summarizes the inhibitory concentrations (IC50) of well-characterized direct inhibitors against various cathepsin isoforms. This data provides a benchmark for the potency of direct enzymatic inhibition.
| Inhibitor | Cathepsin K (IC50) | Cathepsin L (IC50) | Cathepsin S (IC50) | Cathepsin B (IC50) | Reference(s) |
| Odanacatib | 0.2 nM | - | - | - | [1][4] |
| Balicatib | 1.4 nM (human) | 48 nM | 2900 nM | 61 nM | [2][5][6] |
| E-64 | 1.4 nM | 2.5 nM | 4.1 nM | - | [3][7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
To evaluate and compare the efficacy of this compound and other cathepsin inhibitors, a combination of enzymatic and cell-based assays is recommended.
Fluorescence-Based Cathepsin Activity Assay
This assay directly measures the enzymatic activity of a specific cathepsin and its inhibition by a test compound.
Materials:
-
Recombinant human cathepsin enzyme (e.g., Cathepsin K, L, S, or B)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L, Z-LR-AFC for Cathepsin K)
-
Assay buffer (specific to the cathepsin isoform)
-
Test compounds (this compound and other inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the recombinant cathepsin enzyme in the assay buffer.
-
Add the enzyme solution to the wells of the 96-well plate.
-
Add various concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the cathepsin activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Apoptosis Assays
These assays assess the downstream cellular effects of the inhibitors on cancer cells.
a) Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for TNBC)
-
Cell culture medium and supplements
-
Test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the staining kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable population (Annexin V negative, PI negative).
b) Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
Treated and untreated cancer cell lysates
-
Protein electrophoresis and blotting equipment
-
Primary antibodies against BCL-2, BAX, cleaved caspase-3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of direct cathepsin inhibitors and the proposed signaling pathway affected by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cathepsin C regulates tumor progression via the Yes-associated protein signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
validating the antibacterial spectrum of 2',3'-Dehydrosalannol against pathogenic strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of 2',3'-Dehydrosalannol against a panel of pathogenic bacterial strains. The information is benchmarked against other natural limonoids and commonly prescribed antibiotics, supported by experimental data from existing literature. This document aims to furnish researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound as a novel antibacterial agent.
Comparative Antibacterial Activity
This compound, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has demonstrated noteworthy antibacterial properties.[1][2] While comprehensive data on its minimum inhibitory concentration (MIC) across a wide array of pathogens is still emerging, existing studies provide a foundational understanding of its efficacy. This section presents a comparative summary of the antibacterial spectrum of this compound against key pathogenic strains, alongside alternative compounds.
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound | Nimbin | Salannin | Azadirachtin | Ciprofloxacin | Amoxicillin | Tetracycline |
| Escherichia coli | 6.25[2] | Data not available | Data not available | Data not available | 0.004 - 128[3] | 2 - >128[3] | 0.5 - 64[3] |
| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available | ≤0.03 - >32[3] | 2 - >128[3] | 1 - >256[3] |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Data not available | 0.06 - >32[3] | >128[3] | 16 - >256[3] |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available | 0.12 - >32[3] | 0.06 - >256[3] | 0.12 - 128[3] |
| Enterococcus faecalis | Data not available | Data not available | Data not available | Data not available | 0.25 - 32[3] | Data not available | Data not available |
Note: "Data not available" indicates that specific MIC values for the compound against the respective strain were not found in the reviewed literature. The provided ranges for antibiotics reflect the diversity of sensitivities among different isolates.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in assessing the antibacterial spectrum of a compound. These protocols are foundational for the validation of this compound's antibacterial activity.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Standard antibiotics (for comparison)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Pipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in the 96-well plate containing MHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.[3] Controls include a positive control (broth with bacteria, no compound) and a negative control (broth only).[1]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[1]
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing: Following the MIC assay, a small aliquot from each well showing no visible growth is subcultured onto MHA plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest concentration of the antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Visualizing Experimental Workflows and Potential Mechanisms
To further elucidate the experimental process and potential biological interactions, the following diagrams are provided.
References
Unraveling the Bioactivity of 2',3'-Dehydrosalannol: A Comparative Guide to its Structure-Activity Relationship
For Immediate Release
[City, State] – December 6, 2025 – A comprehensive analysis of the structure-activity relationships (SAR) of the neem-derived tetranortriterpenoid, 2',3'-Dehydrosalannol, and its analogs reveals critical insights into its anticancer, antifeedant, and antibacterial properties. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its bioactivity, supported by experimental data and detailed protocols, to facilitate further exploration of this promising natural product.
This compound, isolated from the leaves of the neem tree (Azadirachta indica), has garnered significant scientific interest for its diverse biological activities.[1][2] Understanding the relationship between its complex chemical structure and its functional effects is paramount for the development of novel therapeutic agents and environmentally friendly pesticides. While direct and extensive SAR studies on a wide range of synthetic this compound analogs are limited in publicly available literature, a comparative analysis with structurally related neem limonoids and derivatives provides valuable insights into the key molecular features governing its bioactivity.
Comparative Biological Activity of this compound and Related Limonoids
The biological efficacy of this compound is often compared to other C-seco limonoids found in neem, such as salannin (B1681390), nimbin (B191973), and the highly active azadirachtin-A. These comparisons help to delineate the structural motifs responsible for their potent effects.
| Compound | Primary Biological Activities | Key Structural Features |
| This compound | Anticancer (Triple-Negative Breast Cancer), Antifeedant (Spodoptera litura), Antibacterial | Tetranortriterpenoid core, furan (B31954) ring, dehydrated tetrahydrofuran (B95107) ring system compared to salannin.[1][3] |
| Salannin | Significant antifeedant, insect growth-regulating | Structurally similar to this compound but with a saturated tetrahydrofuran ring.[4] |
| Nimbin | Moderate antifeedant | Possesses a different arrangement of the C-ring compared to salannin and this compound.[4] |
| 6-Deacetylnimbin | Moderate antifeedant, minimal growth-regulating effects | A derivative of nimbin lacking the acetyl group.[4] |
| Azadirachtin-A | Potent antifeedant and insect growth regulator | Highly complex and heavily oxidized structure, often used as a positive control.[4] |
Structure-Activity Relationship Insights from Salannin Analogs
Due to the limited availability of SAR data for this compound analogs, studies on the closely related salannin provide a valuable surrogate for understanding how structural modifications may impact bioactivity. A study on the photo-oxidation products of salannin offers a glimpse into how small molecular changes can influence antifeedant potency.
| Compound | Antifeedant Activity (Compared to parent compound) | Structural Modification |
| Salannin | Baseline | Parent compound |
| Salanninolide | Increased | Photo-oxidation product (lactone formation) |
| Isosalanninolide | Increased, in some cases approaching azadirachtin | Isomeric lactone product of photo-oxidation |
These findings suggest that modifications to the core structure, such as the formation of lactone rings, can enhance the biological activity of these limonoids.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of this compound and its analogs on cancer cell lines, such as triple-negative breast cancer (TNBC) cells, can be quantified using the MTT assay.[1]
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Antifeedant Bioassay (Leaf Disc No-Choice Method)
The antifeedant properties against chewing insects like Spodoptera litura are commonly evaluated using the leaf disc no-choice bioassay.[4][5]
-
Insect Rearing: Maintain a laboratory culture of Spodoptera litura on a suitable diet under controlled conditions.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in an appropriate solvent (e.g., acetone).
-
Treatment of Leaf Discs: Cut uniform discs from fresh host plant leaves (e.g., castor) and dip them in the test solutions. A solvent-only control is also prepared. Allow the solvent to evaporate.
-
Bioassay Setup: Place one treated leaf disc in a petri dish with a moist filter paper. Introduce a pre-starved larva (e.g., third-instar) into each dish.
-
Data Collection: After a set period (e.g., 24 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Data Analysis: Calculate the feeding inhibition percentage compared to the control.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is key to understanding the broader context of this research.
Caption: Proposed anticancer signaling pathway of this compound in TNBC cells.[1][]
Caption: Workflow for the leaf disc no-choice antifeedant bioassay.[4]
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on the semi-synthesis or total synthesis of a broader range of analogs to establish a more detailed and quantitative structure-activity relationship.[3] This will enable the optimization of its molecular structure to enhance potency and selectivity for specific therapeutic or agricultural applications. A deeper understanding of its mechanism of action, particularly its antibacterial effects, is also a critical area for future studies.
References
- 1. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of anti-feedant and insecticidal activity of nimbin and salannin photo-oxidation products with neem (Azadirachta indica) limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaxi.org [sigmaxi.org]
A Comparative Guide to the Antifeedant Activity of 2',3'-Dehydrosalannol and Other Limonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifeedant properties of 2',3'-Dehydrosalannol, a limonoid from the neem tree (Azadirachta indica). While public quantitative data from direct comparative studies on this compound across various insect species are limited, this guide contextualizes its potential efficacy by comparing it with its close structural analog, salannin (B1681390), and other well-documented neem-derived limonoids.[1] The primary focus of the available research has been on the agricultural pest Spodoptera litura.[1][2][3]
Comparative Antifeedant Efficacy of Neem Limonoids
The following table summarizes the antifeedant and growth-regulating activities of various neem limonoids, offering a benchmark for the potential efficacy of this compound. The data is primarily from studies conducted on Spodoptera litura.
| Compound | Antifeedant Activity | Growth-Regulating Activity | Key Observations | Test Organism |
| Salannin | Significant feeding deterrence.[1][4] | Delayed molting, increased larval duration, larval and pupal mortality, and decreased pupal weights.[4][5] | A key contributor to the bioactivity of neem extracts.[1][4] | Spodoptera litura, Pericallia ricini, Oxya fuscovittata[4][5] |
| This compound | Potent antifeedant.[2][3] | Not extensively documented in publicly available literature. | Isolated from green leaves of Azadirachta indica.[1][3] | Spodoptera litura[3] |
| Nimbin | Moderate antifeedant activity.[1] | Less pronounced than salannin.[1] | Contributes to the overall pest-deterrent effects of neem oil.[1] | Spodoptera litura[4] |
| 6-Deacetylnimbin | Moderate antifeedant activity.[1] | Minimal growth-regulating effects observed.[1] | Spodoptera litura[4] | |
| Azadirachtin-A | Potent antifeedant activity.[1] | Strong insect growth regulator, disrupting molting and development.[1] | Often used as a positive control in antifeedant studies.[1] | Spodoptera litura[4] |
Experimental Protocols
A standard method for evaluating the antifeedant properties of compounds against chewing insects is the leaf disc no-choice bioassay.[1]
1. Insect Rearing: A colony of the target insect, for instance, Spodoptera litura, is maintained on a suitable artificial diet or host plant leaves (e.g., castor, Ricinus communis) under controlled laboratory conditions (typically 25 ± 2°C, 65 ± 5% relative humidity, and a 14:10 hour light:dark photoperiod).[1]
2. Preparation of Test Solutions: this compound and other comparative compounds are dissolved in an appropriate solvent, such as acetone (B3395972) or ethanol, to create a stock solution of a known concentration. A series of dilutions are then prepared from this stock solution to test a range of concentrations. A control solution is prepared using only the solvent.[1]
3. Leaf Disc Preparation and Treatment: Fresh, tender leaves from a host plant are collected and washed. Leaf discs of a uniform size (e.g., 5 cm diameter) are cut using a cork borer. A known volume of each test solution is applied evenly to the surface of a leaf disc. For the control group, only the solvent is applied. The solvent is allowed to evaporate completely before the introduction of the insects.[1]
4. Bioassay: A single, pre-starved (for 2-4 hours) third or fourth instar larva is placed in a petri dish containing a treated or control leaf disc. The petri dishes are then sealed and kept in a controlled environment for a set period, typically 24 hours.
5. Data Collection and Analysis: After the exposure period, the larvae are removed, and the unconsumed area of each leaf disc is measured using a leaf area meter or by scanning and analyzing the images. The Antifeedant Index (AFI) is calculated using the following formula:
AFI (%) = [(C - T) / (C + T)] x 100
Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group. The data are then statistically analyzed, often using Analysis of Variance (ANOVA), to determine significant differences between treatments.[1]
Visualizing the Process and Pathway
To better understand the experimental process and the compound's mode of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 2',3'-Dehydrosalannol and Azadirachtin as Biopesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent limonoids derived from the neem tree (Azadirachta indica), 2',3'-Dehydrosalannol and Azadirachtin (B1665905), for their potential applications as biopesticides. While Azadirachtin is a well-established and commercially successful biopesticide, this compound is a less-studied compound with demonstrated bioactive properties. This comparison aims to collate the available experimental data, detail the methodologies for evaluation, and explore the mechanistic actions of both compounds to inform future research and development in pest management.
Overview of Compounds
Azadirachtin , a complex tetranortriterpenoid, is the most recognized and potent insecticidal compound isolated from neem seeds.[1][2] It is known for its broad-spectrum activity against over 200 species of insects, acting primarily as an antifeedant and an insect growth regulator.[1] Its complex structure has made chemical synthesis challenging, with the first total synthesis achieved decades after its discovery.[2]
This compound is another tetranortriterpenoid found in the leaves of the neem tree.[3] Preliminary studies have identified its potential as an insect antifeedant.[3][4] However, comprehensive quantitative data on its biological activity is limited in publicly available literature, necessitating a comparative analysis with its more studied counterparts to highlight its potential and identify knowledge gaps.
Comparative Biological Activity
The primary modes of action for both Azadirachtin and this compound against insect pests are antifeedancy and growth regulation.
Antifeedant Activity
Azadirachtin is a powerful antifeedant, deterring a wide range of insects from feeding, which can lead to starvation.[1][2] It impacts the gustatory chemoreceptors in insects, causing an immediate cessation of feeding.[5] The antifeedant properties of this compound have also been noted, particularly against the tobacco cutworm, Spodoptera litura.[6] While direct comparative data is scarce, studies on the structurally similar salannin (B1681390) provide insights into its potential potency.[4]
| Compound | Test Organism | Bioassay Method | FI₅₀ (µg/cm²) | Reference |
| Salannin | Spodoptera litura | Leaf Disc Choice Bioassay | 2.8 | [4] |
| 3-O-acetyl salannol | Spodoptera litura | Leaf Disc Choice Bioassay | 2.0 | [4] |
| Salannol | Spodoptera litura | Leaf Disc Choice Bioassay | 2.3 | [4] |
| Azadirachtin | Papilio demoleus | No-Choice Leaf Bioassay | 86.28% antifeedant activity at 200ppm (24h) | [7] |
| Azadirachtin | Plutella xylostella (3rd instar) | Choice Test | 95% antifeedant activity at 1.0% | [8] |
| Azadirachtin | Plutella xylostella (4th instar) | Choice Test | 85% antifeedant activity at 0.6% | [8] |
| FI₅₀: Concentration required to cause 50% feeding inhibition. |
Insect Growth Regulation
Azadirachtin is a potent insect growth regulator (IGR) that disrupts the molting process by interfering with the insect's endocrine system. It mimics the natural insect hormone ecdysone (B1671078), leading to incomplete or abnormal molting and ultimately, mortality. It also interferes with the synthesis of ecdysteroids and affects the neurosecretory system that controls the release of hormones essential for development.[9] The growth-regulating effects of this compound are less characterized, but its structural similarity to other neem limonoids suggests it may possess similar properties.[]
| Compound | Test Organism | Effect | Result | Reference |
| Azadirachtin | Aphis glycines | Nymphal Mortality | 80% increase | [11][12] |
| Azadirachtin | Aphis glycines | Development Time | Significant increase | [11][12] |
| Neem Oil | Aphis glycines | Nymphal Mortality | 77% increase | [11][12] |
| Azadirachtin | Harmonia axyridis (1st instar) | Survival to Adulthood | Significantly reduced | [11][12] |
| Azadirachtin | Harmonia axyridis (3rd instar) | Survivorship | Reduced | [11][12] |
Mechanism of Action and Signaling Pathways
The molecular mechanisms of these two biopesticides, while both rooted in the disruption of insect physiology, have been elucidated to different extents.
Azadirachtin acts on multiple fronts. As an ecdysone antagonist, it disrupts the normal hormonal signaling required for molting.[1][9] It reduces the secretion of prothoracicotropic hormone (PTTH) and allatotropins, which are crucial for the production of ecdysone and juvenile hormone, respectively.[1] This disruption leads to molting deformities and reproductive dysfunction.[1] Furthermore, Azadirachtin acts as a potent antifeedant by stimulating deterrent receptors in the insect's gustatory system.[5]
The precise molecular targets of This compound are not as well-defined. However, its antifeedant activity is believed to be mediated through interactions with gustatory receptors (Grs) on the surface of gustatory receptor neurons (GRNs) in insects.[4] This interaction likely triggers a signaling cascade that results in the sensation of bitterness and subsequent feeding deterrence.
Toxicity to Non-Target Organisms
A critical aspect of any biopesticide is its selectivity and safety profile for non-target organisms.
Azadirachtin generally shows low toxicity to mammals, with an acute oral LD₅₀ in rats greater than 3,540 mg/kg, classifying it as practically non-toxic.[1][13] However, it exhibits moderate to high toxicity to aquatic organisms.[2] The effects on beneficial insects can vary, with some studies showing minimal impact while others report adverse effects such as delayed development in certain predators.[1][11][12]
Specific toxicological data for This compound is very limited. However, pure neem compounds are generally considered to have low acute toxicity in animal models.[13] It is important to note that crude neem oil has been reported to be toxic, particularly to human infants.[13] Further research is imperative to establish a comprehensive safety profile for purified this compound.
| Compound/Extract | Test System | Endpoint | Result | Reference |
| Azadirachtin | Rat (oral) | Acute LD₅₀ | > 3,540 mg/kg | [1][13] |
| Azadirachtin | Rat (oral) | Acute LD₅₀ | > 5,000 mg/kg | [2][13] |
| Azadirachtin | Aquatic Organisms | Acute LC₅₀ | 0.048 mg/L | [2] |
| Azadirachtin | Aquatic Insects | Chronic NOEC | 0.0016 mg/L | [2] |
| Neem Oil | Human (infants, oral) | Toxicity | Toxic, can lead to death | [13] |
| Aqueous Neem Leaf Extract | Mice (oral) | Acute LD₅₀ | > 1,000 mg/kg | [13] |
| LD₅₀: Lethal dose for 50% of the test population. LC₅₀: Lethal concentration for 50% of the test population. NOEC: No-observed-effect concentration. |
Experimental Protocols
Standardized methodologies are crucial for the comparative evaluation of biopesticides. Below are outlines for key experimental protocols.
Isolation and Purification of this compound
A general protocol for the isolation of this compound from neem leaves involves solvent extraction followed by chromatographic purification.
-
Preparation of Plant Material : Fresh, healthy neem leaves are collected, washed, and air-dried in the shade until brittle. The dried leaves are then ground into a coarse powder.[3]
-
Extraction : The powdered leaves are subjected to exhaustive extraction with a solvent such as methanol, often using a Soxhlet apparatus.[3][14]
-
Concentration : The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.[3]
-
Purification : The crude extract is then subjected to a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[14]
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This bioassay is a standard method to quantify the antifeedant properties of a compound.
-
Insect Rearing : A laboratory colony of the target insect (e.g., Spodoptera litura) is maintained under controlled conditions.[4]
-
Preparation of Test Solutions : A series of concentrations of the test compound are prepared in a suitable solvent. A solvent-only control is also prepared.[4]
-
Treatment of Leaf Discs : Uniform leaf discs from a suitable host plant are dipped in the test solutions or the control solution.[15]
-
Bioassay Setup : A single treated leaf disc is placed in a petri dish with a pre-starved insect larva.[15]
-
Data Collection : After a set period (e.g., 24 hours), the area of the leaf disc consumed is measured.[15]
-
Analysis : The antifeedant activity is calculated, often as a Feeding Deterrence Index (FDI).[15]
Conclusion and Future Directions
Azadirachtin stands as a benchmark for botanical insecticides, with its multifaceted mode of action and broad-spectrum efficacy well-documented.[2] In contrast, this compound remains a compound of interest with demonstrated antifeedant properties but requires significant further investigation.[4] The lack of comprehensive, direct comparative studies between these two limonoids represents a significant knowledge gap.
Future research should prioritize:
-
Quantitative Bioassays : Direct comparative studies of this compound and Azadirachtin against a range of key insect pests to determine their relative potencies.
-
Mechanism of Action Studies : Elucidation of the specific molecular targets and signaling pathways of this compound to understand its insecticidal and growth-regulating properties.
-
Toxicological Profiling : A thorough assessment of the acute and chronic toxicity of purified this compound on a range of non-target organisms, including beneficial insects, aquatic life, and mammals.
-
Formulation Development : Investigation into stable and effective formulations of this compound to enhance its field performance and shelf-life, a critical step for commercial viability.[5]
By addressing these research areas, the full potential of this compound as a viable biopesticide can be ascertained, potentially providing a valuable new tool for integrated pest management strategies.
References
- 1. Azadirachtin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ozonebiotech.com [ozonebiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. entomoljournal.com [entomoljournal.com]
- 8. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]
- 9. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgprints.org [orgprints.org]
- 12. Insect growth regulator effects of azadirachtin and neem oil on survivorship, development and fecundity of Aphis glycines (Homoptera: Aphididae) and its predator, Harmonia axyridis (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Molecular Orchestra: A Comparative Guide to Identifying the Targets of 2',3'-Dehydrosalannol Through Proteomics
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound is paramount to advancing its therapeutic potential. 2',3'-Dehydrosalannol, a natural product with demonstrated anticancer properties, presents a compelling case for in-depth target identification. This guide provides a comparative framework for confirming its molecular targets using cutting-edge proteomics, contrasting its known mechanism with the potential for broader discoveries and outlining a comprehensive experimental approach.
Known Biological Activity and the Cathepsin-Mediated Pro-Survival Pathway
This compound has shown notable efficacy against triple-negative breast cancer (TNBC) cells.[1][2] Its mechanism of action is understood to involve the inhibition of a cathepsin-mediated pro-survival signaling pathway.[1][2] This pathway is crucial for cancer cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) in TNBC cells.[2] Key molecular players in this pathway include the protein kinase B (pAKT), the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), and cyclin D1, which are all downregulated by this compound.[2] Conversely, the compound leads to an increase in the pro-apoptotic protein BAX and cleaved caspase-3.[2]
While this provides a foundational understanding, a comprehensive, unbiased proteomics approach has the potential to uncover a wider array of molecular targets, offering a more complete picture of this compound's cellular interactions and potential off-target effects.
Comparative Analysis: Known vs. Potential Proteomic-Derived Targets
A proteomics-based approach would offer a global, quantitative analysis of protein expression changes in response to this compound treatment. This would not only validate the known targets within the cathepsin pathway but also identify novel protein interactions. Below is a comparative table illustrating the currently understood targets and hypothetical, yet plausible, protein categories that could be identified through a proteomics screen.
| Target Category | Known/Established Targets | Potential Proteomic-Identified Targets (Hypothetical) | Significance of Potential Discovery |
| Apoptosis Regulation | BCL-2 (downregulated), BAX (upregulated), Cleaved Caspase-3 (upregulated)[2] | Other BCL-2 family members, Inhibitors of Apoptosis Proteins (IAPs), other caspases | A more nuanced understanding of the apoptotic pathways modulated by the compound. |
| Cell Cycle Control | Cyclin D1 (downregulated)[2] | Cyclin-dependent kinases (CDKs), CDK inhibitors (CKIs), proteins involved in checkpoint control | Elucidation of the precise mechanism of cell cycle arrest. |
| Kinase Signaling | pAKT (downregulated)[2] | Other kinases in the PI3K/AKT/mTOR pathway, MAPK pathway components | Identification of upstream regulators and downstream effectors, revealing a broader signaling network. |
| Metabolic Enzymes | Not established | Enzymes involved in glycolysis, lipid metabolism, or amino acid metabolism | Uncovering potential metabolic vulnerabilities in cancer cells that are exploited by the compound. |
| Cellular Adhesion and Motility | Not established | Integrins, cadherins, matrix metalloproteinases (MMPs) | Insights into the compound's potential anti-metastatic properties. |
Experimental Protocols for Proteomic Target Identification
To systematically identify the molecular targets of this compound, a robust quantitative proteomics workflow is essential. The following protocol outlines a standard approach using stable isotope labeling by amino acids in cell culture (SILAC) followed by mass spectrometry.
1. Cell Culture and SILAC Labeling:
-
Culture triple-negative breast cancer cells (e.g., MDA-MB-231) in DMEM specifically formulated for SILAC, containing either "light" (normal) or "heavy" (¹³C₆¹⁵N₂-lysine and ¹³C₆-arginine) amino acids.
-
Grow cells for at least six doublings to ensure complete incorporation of the heavy amino acids.
2. This compound Treatment:
-
Treat the "heavy" labeled cells with this compound at a predetermined IC50 concentration and for a specific duration (e.g., 24 hours).
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
3. Cell Lysis and Protein Extraction:
-
Harvest both "heavy" and "light" labeled cells.
-
Combine equal amounts of protein from both cell populations.
-
Lyse the combined cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
4. Protein Digestion:
-
Denature the proteins using a denaturing agent (e.g., urea).
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a sequence-grade protease (e.g., trypsin) overnight at 37°C.
5. Peptide Fractionation:
-
Fractionate the resulting peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
6. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
The mass spectrometer will acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant peptide ions for fragmentation.
7. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant.
-
Search the data against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the intensity ratios of "heavy" to "light" peptides.
-
Perform statistical analysis to identify proteins with significantly altered expression levels upon this compound treatment.
-
Conduct bioinformatics analysis (e.g., pathway analysis, gene ontology enrichment) to understand the biological implications of the identified protein changes.
Visualizing the Molecular Landscape
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the known signaling pathway of this compound and the proposed proteomics workflow.
Caption: Known signaling pathway of this compound.
Caption: Proposed proteomics workflow.
Conclusion
While the inhibitory effect of this compound on the cathepsin-mediated pro-survival pathway provides a solid foundation for its anticancer activity, a comprehensive proteomic analysis is the logical next step to fully elucidate its mechanism of action. The proposed experimental workflow offers a robust strategy to not only confirm known targets but also to uncover novel protein interactions. This will undoubtedly provide a more detailed molecular map of the compound's effects, paving the way for more informed drug development and a deeper understanding of its therapeutic potential. The comparison between the established and potential targets underscores the power of proteomics in expanding our knowledge of natural product pharmacology.
References
Independent Replication of Anticancer Effects of 2',3'-Dehydrosalannol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published anticancer effects of 2',3'-Dehydrosalannol, a limonoid derived from the neem tree (Azadirachta indica). A comprehensive review of scientific literature reveals a notable lack of independent studies to directly replicate the initial findings. Therefore, this guide will focus on presenting the data from the original research and comparing it with alternative compounds that have been investigated for similar therapeutic purposes.
Overview of this compound's Anticancer Activity
Initial research has positioned this compound as a promising agent against triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options.[1] The primary study on its anticancer properties was published by Boopalan et al. in 2012.[1] This foundational research demonstrated that this compound inhibits the growth of TNBC cell lines and induces programmed cell death (apoptosis).[2]
The proposed mechanism of action involves the inhibition of cathepsin-mediated pro-survival signaling pathways.[3][4] This leads to the downregulation of key proteins that promote cancer cell survival, such as phosphorylated protein kinase B (pAKT) and B-cell lymphoma 2 (BCL-2), and a key cell cycle regulator, cyclin D1.[2][5] Concurrently, it upregulates pro-apoptotic proteins like BCL-2-associated X protein (BAX) and cleaved caspase-3.[2][5]
Despite these promising initial findings, the scientific community awaits independent validation to corroborate these results.[1]
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of this compound against triple-negative breast cancer cell lines, as reported in the primary literature. It is important to note that while the inhibitory effects have been documented, specific IC50 values are not consistently detailed in the readily available literature.[6][7]
Table 1: Reported Anticancer Activity of this compound
| Cell Line | Cancer Type | Effect | Observed Outcome | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition & Apoptosis Induction | Significant suppression of cancer cell growth | [1][8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Growth Inhibition & Apoptosis Induction | Significant suppression of cancer cell growth | [1][8] |
Table 2: Molecular Effects of this compound in TNBC Cells
| Target Protein | Effect | Method of Analysis | Reference |
| pAKT | Downregulation | Western Blot | [2] |
| BCL-2 | Downregulation | Western Blot | [2] |
| Cyclin D1 | Downregulation | Western Blot | [2] |
| BAX | Upregulation | Western Blot | [2] |
| Cleaved Caspase-3 | Upregulation | Western Blot | [7] |
Comparison with Alternatives
In the absence of direct independent replication studies for this compound, a comparison with other neem-derived limonoids and standard-of-care chemotherapy for TNBC provides valuable context for its potential therapeutic application.
Table 3: Comparative Anticancer Activity of Selected Compounds
| Compound | Class | Mechanism of Action (Simplified) | Reported In Vivo Efficacy |
| This compound | Limonoid | Inhibition of cathepsin-mediated pro-survival signaling | Not yet validated in animal models[9] |
| Nimbolide | Limonoid | Pro-apoptotic, anti-proliferative, anti-angiogenic | Demonstrated efficacy in animal models of oral oncogenesis |
| Gedunin | Limonoid | Inhibits Hsp90, pro-apoptotic | Inhibits proliferation of ovarian cancer cell lines and enhances cisplatin (B142131) effect[8] |
| Paclitaxel | Taxane | Mitotic inhibitor | Standard-of-care for TNBC |
| Doxorubicin | Anthracycline | DNA intercalator, topoisomerase II inhibitor | Standard-of-care for TNBC |
| Cisplatin | Platinum-based | DNA cross-linking agent | Standard-of-care for TNBC |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the anticancer effects of this compound.
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, were utilized.[6]
-
Culture Medium: Standard culture media such as DMEM or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), are typically used.[6]
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[6]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MDA-MB-231 and MDA-MB-468 cells were seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.[6]
-
Treatment: After 24 hours of incubation, the cells were treated with various concentrations of this compound.[6]
-
Incubation: The treated plates were incubated for 48 hours.[6]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells.[6]
Western Blot Analysis
-
Cell Lysis: MDA-MB-231 cells were treated with this compound for 48 hours. The cells were then washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay.[6]
-
SDS-PAGE: Equal amounts of protein were separated on an SDS-PAGE gel.
-
Protein Transfer: The separated proteins were transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane was blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against the target proteins (e.g., pAKT, AKT, Bcl-2, BAX, cleaved caspase-3, and a loading control like β-actin or GAPDH).[4]
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using an appropriate detection system.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: MDA-MB-231 and MDA-MB-468 cells were treated with this compound for 48 hours.[6]
-
Cell Harvesting: The cells were harvested by trypsinization and washed with cold PBS.[6]
-
Cell Staining: The cells were resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.[6]
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to determine the percentages of live, early apoptotic, late apoptotic, and necrotic cells.[6]
Visualizations
Signaling Pathway of this compound in TNBC Cells
Caption: Proposed signaling pathway of this compound in TNBC cells.
General Experimental Workflow for In Vitro Anticancer Studies
Caption: General workflow for in vitro anticancer studies.
Conclusion
The available in vitro evidence suggests that this compound is a promising candidate for the treatment of triple-negative breast cancer.[9] Its mechanism of action, centered on the inhibition of the cathepsin-mediated PI3K/AKT pro-survival pathway, presents a compelling avenue for therapeutic development.[3] However, the lack of independent replication studies is a significant gap in the current understanding of its efficacy and reliability as a potential anticancer agent. Future research should prioritize the independent validation of these initial findings and progress to in vivo studies in animal models to ascertain its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for 2',3'-Dehydrosalannol
For researchers, scientists, and drug development professionals, ensuring the integrity of scientific work extends to the responsible management and disposal of all laboratory materials. This guide provides essential, immediate safety and logistical information for the proper disposal of 2',3'-Dehydrosalannol, a natural triterpenoid (B12794562) compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring environmental protection.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE): Mandatory PPE when handling this compound includes:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
All handling of the compound, whether in solid or dissolved form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
| Hazard Class | Potential Risks | Primary Safety Measure |
| Chemical | Potential Cytotoxicity, Skin/Eye Irritant | Use of appropriate Personal Protective Equipment (PPE) |
| Environmental | Toxic to aquatic life | Do not dispose down the drain; follow hazardous waste protocols |
II. Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental aspect of laboratory safety.[1] Do not mix this compound waste with general laboratory trash.[1]
Procedure:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and leak-proof hazardous waste container. The container material must be compatible with the solvent used to dissolve the this compound.[1][2]
-
Collect All Contaminated Materials: This includes any contaminated consumables such as pipette tips, weighing boats, and gloves.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Storage: Keep the container securely sealed when not in use and store it in a designated satellite accumulation area, away from incompatible materials.[1][2]
III. Disposal Procedures
The following steps outline the recommended procedure for the safe disposal of this compound waste.
Disposal of Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste.[1] Do not attempt to neutralize it or pour it down the drain.[1][3]
Decontamination of Labware:
-
Rinsing: All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated. Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone).[1]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected as hazardous waste.[4]
-
Final Cleaning: After the initial solvent rinse, labware can typically be washed using standard laboratory procedures.
| Waste Type | Container | Disposal Method |
| Solid this compound | Labeled, sealed, compatible container | Hazardous Waste Collection |
| Solutions of this compound | Labeled, sealed, compatible container | Hazardous Waste Collection |
| Contaminated Lab Supplies (gloves, tips) | Lined, labeled hazardous waste bin | Hazardous Waste Collection |
| Contaminated Glassware Rinsate | Labeled, sealed, compatible container | Hazardous Waste Collection |
IV. Experimental Workflow for Disposal
The logical flow for handling and disposing of this compound is crucial to ensure safety and compliance.
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2',3'-Dehydrosalannol
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 2',3'-Dehydrosalannol, a triterpenoid (B12794562) isolated from Azadirachta indica (neem). [1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Due to the absence of specific toxicity data, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment for handling this compound in both powder and solution form.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | To protect against splashes of solvents and accidental contact with the powder. A face shield provides a broader range of protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1] | To prevent skin contact. The chosen glove material must be resistant to the specific solvent being used. Regularly inspect gloves for any signs of degradation or perforation.[1] |
| Body Protection | A fully buttoned laboratory coat or chemical-resistant coveralls.[1] | To protect skin and personal clothing from contamination. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.[1] |
| Respiratory Protection | A NIOSH-approved respirator.[1] | Essential for preventing inhalation when handling the powder outside of a certified chemical fume hood. The type of respirator and cartridge should be determined by a risk assessment. |
| Foot Protection | Closed-toe shoes.[1] | To protect the feet from potential spills.[1] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key procedural steps.
Procedural Steps:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment that considers the quantity of the compound, the solvents to be used, and the specific experimental manipulations.[1]
-
Engineering Controls: All work with powdered this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: When weighing the powder, use a balance located inside a chemical fume hood or a powder-containment hood.[1]
-
Dissolving: Add the solvent to the weighed powder slowly and carefully to prevent splashing.[1]
-
Spill Management: Ensure a chemical spill kit is readily available. In the event of a spill, adhere to your institution's established procedures for chemical cleanup.[1]
-
Waste Disposal: Proper disposal is critical for safety and environmental protection.[1]
-
Solid Waste: Collect any unused this compound powder and contaminated materials (e.g., absorbent pads) in a clearly labeled, sealed container for hazardous solid waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste that is compatible with the solvents used. Do not pour down the drain. [1]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment as solid hazardous waste.[1]
-
-
Decontamination: After handling the compound, even when gloves are worn, wash hands thoroughly with soap and water.[1]
Emergency Response Plan: Immediate Actions for Exposure
In the event of an exposure to this compound, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. [1] Rinse the mouth with water. Seek immediate medical attention.[1] |
Logical Relationship of Emergency Actions:
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure laboratory environment that enables groundbreaking scientific advancements. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
